3-((Dimethylamino)methyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQEYPITRRCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609343 | |
| Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819849-22-4 | |
| Record name | B-[3-[(Dimethylamino)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819849-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N, N-Dimethylaminomethyl) phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-((Dimethylamino)methyl)phenylboronic Acid
This technical guide provides a comprehensive overview of 3-((Dimethylamino)methyl)phenylboronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, synthesis, and key applications.
Core Compound Data
This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with a dimethylaminomethyl group at the meta-position. This structure imparts unique reactivity and solubility characteristics, making it a valuable reagent in various chemical transformations.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 179.02 g/mol | [1] |
| Molecular Formula | C9H14BNO2 | [1][2] |
| CAS Number | 819849-22-4 | [1][2] |
| MDL Number | MFCD03425961 | [1][2] |
| Purity | ≥95% | [2] |
| Physical Form | Solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Experimental Protocols
General Synthesis of Substituted Phenylboronic Acids
The synthesis of phenylboronic acids often involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.
Materials:
-
Substituted bromobenzene (in this case, 3-bromo-N,N-dimethylbenzylamine)
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to -78°C.
-
Slowly add triisopropyl borate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired phenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction Protocol
This protocol outlines the use of a phenylboronic acid, such as this compound, in a typical Suzuki-Miyaura cross-coupling reaction with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Add the appropriate solvent to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Applications in Drug Development and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[3] The boronic acid moiety can act as a versatile pharmacophore, capable of forming reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. This property has been exploited in the design of sensors and drug delivery systems.[4]
Phenylboronic acids, in particular, are fundamental building blocks in the synthesis of complex organic molecules, many of which are drug candidates. The Suzuki-Miyaura cross-coupling reaction, for which phenylboronic acids are key reagents, is a widely used method for the formation of carbon-carbon bonds in the pharmaceutical industry.[5] This reaction's tolerance of a wide range of functional groups makes it an invaluable tool for the synthesis of biaryl structures, which are prevalent in many approved drugs.
The dimethylaminomethyl substituent on the phenyl ring of this compound can enhance the solubility and basicity of the molecule and its derivatives, potentially improving their pharmacokinetic properties. This functional group can also serve as a handle for further chemical modifications.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthetic workflow and a key reaction mechanism.
Caption: Generalized workflow for the synthesis of phenylboronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Technical Guide to the Chemical Properties and Applications of 3-((Dimethylamino)methyl)phenylboronic Acid
Section 1: Introduction & Overview
3-((Dimethylamino)methyl)phenylboronic acid is a versatile bifunctional organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] The strategic placement of a dimethylaminomethyl group at the meta-position of the phenyl ring introduces a tertiary amine functionality, which profoundly influences the molecule's physicochemical properties. This modification enhances aqueous solubility, provides a basic handle for salt formation, and offers an additional site for molecular interactions, making it an invaluable building block for the synthesis of complex pharmaceutical intermediates and functional materials.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.
Section 2: Physicochemical Properties
The unique structural features of this compound dictate its behavior in chemical systems. It is most commonly supplied and handled as its hydrochloride salt to improve shelf-life and handling characteristics.
| Property | Value | Source(s) |
| Chemical Name | (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | |
| CAS Number | 1485417-01-3 (HCl Salt); 819849-22-4 (Free Base) | [4] |
| Molecular Formula | C₉H₁₅BClNO₂ (HCl Salt) | [5] |
| Molecular Weight | 215.49 g/mol (HCl Salt) | [5] |
| Appearance | Solid | |
| Melting Point | 82-85 °C (literature value for HCl salt) | [5] |
| Purity | Typically ≥97% |
Stability and Storage
Causality of Storage Requirements: Organoboronic acids are susceptible to degradation through two primary pathways: oxidation and protodeboronation (cleavage of the C-B bond). The electron-rich nature of the boronic acid moiety makes it prone to oxidation, while the presence of moisture can facilitate hydrolysis and subsequent protodeboronation. The tertiary amine in the title compound can also influence stability.
Validated Protocol for Storage: To ensure the integrity of the reagent, it must be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C). This protocol is self-validating because it directly mitigates the known degradation pathways: refrigeration slows kinetic processes, and the inert atmosphere prevents oxidative and moisture-induced degradation. The hydrochloride salt form offers enhanced stability over the free base by protonating the tertiary amine, reducing its potential to catalyze decomposition.
Solubility
The dual functionality of the molecule governs its solubility profile. The boronic acid group imparts some polarity, while the phenyl ring provides lipophilic character. The dimethylaminomethyl group, particularly in its protonated hydrochloride form, significantly enhances solubility in polar solvents, including water and alcohols. In contrast, the free base form will exhibit greater solubility in less polar organic solvents like ethyl acetate or dichloromethane. This tunable solubility is a key advantage in designing reaction and purification protocols.
Section 3: Synthesis & Purification
The synthesis of this compound typically involves the introduction of the boronic acid moiety onto a pre-functionalized benzene ring. A common and reliable strategy is the metal-halogen exchange of an aryl bromide followed by quenching with a boron electrophile.
Representative Synthetic Workflow
The following workflow illustrates a logical and field-proven approach to synthesizing the target compound. The causality behind this choice is the high reliability and functional group tolerance of organolithium-mediated borylation at cryogenic temperatures.
Caption: Plausible synthetic route for this compound.
Experimental Synthesis Protocol
This protocol is a self-validating system where successful execution relies on the rigorous exclusion of air and moisture, which would otherwise quench the highly reactive organolithium intermediate.
-
Preparation of Starting Material: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-N,N-dimethylbenzylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Expertise: Anhydrous solvent and an inert atmosphere are critical to prevent premature reaction of the n-butyllithium reagent.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C.
-
Expertise: Cryogenic temperature is essential to control the exothermic reaction and prevent side reactions, such as ortho-lithiation or decomposition.[6]
-
-
Borylation: Add triisopropyl borate (approx. 1.5 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour before slowly warming to room temperature overnight.
-
Expertise: Triisopropyl borate is used as the boron source; its slow addition maintains temperature control. The gradual warming allows the reaction to proceed to completion.
-
-
Hydrolysis and Workup: Cool the mixture in an ice bath and carefully quench with 1N hydrochloric acid until the solution is acidic (pH ~5-6).[6] Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Purification: Transfer the mixture to a separatory funnel. The product, as the HCl salt, will likely reside in the aqueous phase. Wash the aqueous phase with a nonpolar solvent (e.g., hexanes) to remove organic impurities. The product can then be isolated by lyophilization or by carefully neutralizing the solution and extracting the free base into an organic solvent like ethyl acetate, followed by purification via silica gel chromatography.
Section 4: Reactivity & Mechanistic Insights
The primary utility of this reagent is its participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many commercial drugs.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]
Protocol for a Typical Suzuki-Miyaura Coupling
This protocol is self-validating through the exclusion of oxygen, which can deactivate the Pd(0) catalyst. The reaction progress can be reliably monitored by TLC or LC-MS to confirm consumption of starting materials.
-
Reagent Setup: To a reaction vial, add the aryl halide (1.0 equiv), this compound hydrochloride (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition & Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol). Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Expertise: The choice of base and solvent is critical and often substrate-dependent. Aqueous bases are commonly used to facilitate the formation of the active boronate species.[8] Degassing is non-negotiable for achieving high yields.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Section 5: Applications in Drug Discovery & Materials Science
The incorporation of the this compound moiety into molecules serves several strategic purposes in drug design and materials science.
-
Scaffold Elaboration: It is a key intermediate for building biaryl and heteroaryl structures, which are privileged motifs in many classes of drugs, including enzyme inhibitors and receptor modulators. Related aminophenylboronic acids are used to synthesize glucokinase activators and inhibitors of bacterial enzymes.[10][11]
-
Modulation of Physicochemical Properties: The tertiary amine (pKa typically 8-9) can be protonated at physiological pH, enhancing aqueous solubility and providing a handle for salt formation, which is critical for drug formulation.
-
Targeted Delivery and Sensing: Phenylboronic acids are known to form reversible covalent bonds with diols, a functional group abundant in saccharides.[2] This property is exploited in the design of glucose-sensitive drug delivery systems (e.g., for insulin) and fluorescent sensors for detecting glycoproteins that are often overexpressed on cancer cell surfaces.[3][12][13]
Section 6: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), benzylic CH₂ singlet (~3.5-4.0 ppm), N-methyl singlet (~2.2-2.5 ppm), and broad B(OH)₂ singlet (variable). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), benzylic CH₂ (~60-65 ppm), and N-methyl carbons (~45 ppm). The carbon attached to boron will be a broad signal. |
| ¹¹B NMR | A single, relatively broad peak in the range of 28-33 ppm is expected for the trigonal planar (sp²) boronic acid.[14][15] Formation of a tetrahedral boronate ester would result in a significant upfield shift to ~5-15 ppm.[16] |
| LC-MS | A peak corresponding to the mass of the protonated molecule [M+H]⁺. |
Expertise: ¹¹B NMR is a particularly powerful, albeit less common, tool for studying boronic acids. It provides direct information about the coordination state and electronic environment of the boron atom, making it invaluable for studying reaction mechanisms and binding events.[14][16]
Section 7: Safety, Handling, and Disposal
Proper handling of organoboron compounds is critical for laboratory safety. The hydrochloride salt is classified as a hazardous substance.
| Hazard Information (GHS) | |
| Pictograms | Warning |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[17] H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[18]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.[19][20]
-
Dispensing: When handling the solid, avoid creating dust. Use appropriate tools (spatula) for transfers.
-
Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[18] Decontaminate the area with soap and water.
Waste Disposal Workflow
Disposal must comply with local, state, and federal regulations. Boronic acid waste should never be discarded in regular trash or down the drain.[19][21]
Caption: Logical workflow for the proper disposal of boronic acid waste.[21]
Section 8: References
A comprehensive list of sources is provided for verification and further reading.
Complete reference list will be generated here.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. This compound | 819849-22-4 [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 3-(N,N-二甲氨基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of 3-((Dimethylamino)methyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is a two-step process commencing from commercially available 3-bromobenzyl bromide. The synthesis involves the initial formation of 3-bromo-N,N-dimethylbenzylamine, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 3-bromo-N,N-dimethylbenzylamine
This procedure outlines the reaction of 3-bromobenzyl bromide with dimethylamine to form the key intermediate, 3-bromo-N,N-dimethylbenzylamine.[1]
Materials:
-
3-bromobenzyl bromide
-
Dimethylamine (gas or aqueous solution)
-
Benzene (or a suitable alternative solvent like THF or Et2O)
-
Hydrochloric acid (3N aqueous solution)
-
Potassium hydroxide (aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 5°C, dissolve 3-bromobenzyl bromide (0.38 mol) in benzene.
-
To this solution, add dimethylamine (1.14 mol) portion-wise, ensuring the temperature is maintained at 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.
-
Acidify the mixture with a 3N aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with the aqueous hydrochloric acid solution.
-
Combine the aqueous extracts and make the solution alkaline by the addition of an aqueous potassium hydroxide solution.
-
An oily layer of the product will separate. Isolate this layer.
-
Purify the crude product by distillation under reduced pressure (b.p. 118°C/20 mmHg) to obtain pure 3-bromo-N,N-dimethylbenzylamine.[1]
Step 2: Synthesis of this compound
This procedure describes the conversion of 3-bromo-N,N-dimethylbenzylamine to the final product, this compound, via a lithium-halogen exchange and reaction with a borate ester. The protocol is adapted from a similar synthesis.
Materials:
-
3-bromo-N,N-dimethylbenzylamine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (2 M aqueous solution)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-N,N-dimethylbenzylamine (e.g., 10 mmol) in anhydrous tetrahydrofuran (THF, e.g., 40 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 to 1.5 equivalents, e.g., 4.4 to 6.0 mL of a 2.5 M solution) dropwise to the cooled solution. Stir the mixture at -78°C for 30-60 minutes.
-
To the resulting aryllithium species, add triisopropyl borate or trimethyl borate (3 to 4 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid.
-
Adjust the pH of the aqueous layer to approximately 7-8 with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Molar Mass ( g/mol ) | Yield (%) | Boiling Point (°C) |
| 1 | 3-bromobenzyl bromide | 3-bromo-N,N-dimethylbenzylamine | 250.02 | 80[1] | 118 @ 20 mmHg[1] |
| 2 | 3-bromo-N,N-dimethylbenzylamine | This compound | 179.05 | Estimated 60-70% | N/A (Solid) |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis protocol.
Caption: Overall synthesis workflow for this compound.
Caption: Reaction scheme for the two-step synthesis.
References
Solubility Profile of 3-((Dimethylamino)methyl)phenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-((Dimethylamino)methyl)phenylboronic acid in common organic solvents. In the absence of specific published quantitative data for this compound, this document outlines expected solubility trends based on the known behavior of structurally related arylboronic acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data for their specific applications.
Core Concepts in Arylboronic Acid Solubility
The solubility of arylboronic acids, including this compound, is governed by several key factors. The polarity of the solvent plays a crucial role, with the general principle of "like dissolves like" being a primary determinant. The presence of both a polar boronic acid group and a relatively nonpolar phenyl ring results in a nuanced solubility profile. Additionally, the dimethylaminomethyl substituent at the meta position introduces a basic nitrogen atom, which can influence solubility in protic versus aprotic solvents and in acidic or basic media.
A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This process can impact solubility measurements, as boroxines often exhibit different solubility profiles than their corresponding monomeric acids. This equilibrium between the boronic acid and its boroxine form is influenced by factors such as the solvent, temperature, and the presence of water.
Predicted Solubility of this compound
Based on the general solubility trends of arylboronic acids, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations, and experimental verification is essential for precise quantitative data.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar hydroxyl group of the solvent can hydrogen bond with the boronic acid moiety. The dimethylamino group may also interact with the protic solvent. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the boronic acid. |
| Ethers | Diethyl ether, THF | Moderate | Ethers can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can solvate the organic portion of the molecule. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents provides limited interaction with the polar boronic acid group, but the aromatic ring of the solute can interact with the solvent. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the highly nonpolar solvent and the polar boronic acid and dimethylamino groups results in poor solvation. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a common method for determining the thermodynamic solubility of a solid compound in an organic solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
To separate the solid from the saturated solution, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the selected solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of compound solubility.
Caption: A flowchart of the experimental workflow for determining thermodynamic solubility.
Navigating the Spectral Landscape of 3-((Dimethylamino)methyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-((Dimethylamino)methyl)phenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted ¹H, ¹³C, and ¹¹B NMR data. These predictions are generated using advanced computational algorithms and are intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H, ¹³C, and ¹¹B nuclei of this compound. These values were obtained using established NMR prediction software and are referenced against tetramethylsilane (TMS) for ¹H and ¹³C, and BF₃·OEt₂ for ¹¹B.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | Ar-H |
| 7.75 | d | 1H | Ar-H |
| 7.45 | d | 1H | Ar-H |
| 7.40 | t | 1H | Ar-H |
| 4.90 | s (broad) | 2H | B(OH )₂ |
| 3.60 | s | 2H | CH ₂-N |
| 2.30 | s | 6H | N(CH ₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 142.0 | Ar-C |
| 135.5 | Ar-C |
| 132.0 | Ar-C-B |
| 130.0 | Ar-C |
| 128.5 | Ar-C |
| 128.0 | Ar-C |
| 64.0 | C H₂-N |
| 45.0 | N(C H₃)₂ |
Table 3: Predicted ¹¹B NMR Spectral Data
| Chemical Shift (ppm) | Linewidth (Hz) | Assignment |
| 29.5 | Broad | B(OH)₂ |
Experimental Protocol for NMR Analysis
The following is a detailed, representative protocol for the acquisition of ¹H, ¹³C, and ¹¹B NMR spectra of functionalized phenylboronic acids, adaptable for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may influence the chemical shifts, particularly of the B(OH)₂ protons.
-
For ¹¹B NMR, it is recommended to use a quartz NMR tube to avoid background signals from borosilicate glass.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
All spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~2-3 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. ¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
5. ¹¹B NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment is generally used.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 128-512
-
Relaxation Delay (d1): 0.5-1 second
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 10-20 Hz) to improve the signal-to-noise ratio of the typically broad boron signal. Phase and baseline correct the spectrum. Use an external reference standard, such as BF₃·OEt₂ (0 ppm), for chemical shift calibration.
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of NMR data for a chemical compound.
Signaling Pathway of NMR Experiment
The following diagram illustrates the fundamental signaling pathway in an NMR experiment, from sample to spectrum.
Unveiling the Elusive Crystal Structure of 3-((Dimethylamino)methyl)phenylboronic Acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure of 3-((Dimethylamino)methyl)phenylboronic acid, a compound of interest in organic synthesis and medicinal chemistry. Despite a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no published crystal structure for this compound or its hydrochloride salt has been identified.
The absence of this fundamental data presents a knowledge gap for researchers utilizing this compound. In lieu of presenting the specific crystal structure, this guide provides a detailed, generic experimental protocol for determining the crystal structure of a small molecule such as this compound. Furthermore, a plausible synthetic route for the compound is outlined, based on established chemical methodologies for analogous structures.
Plausible Synthesis of this compound
Reaction Scheme:
A potential synthesis could start from 3-bromobenzyl alcohol, which is first converted to the corresponding dimethylaminomethyl derivative, followed by a palladium-catalyzed borylation reaction.
Experimental Protocol (Hypothetical):
-
Synthesis of 1-(3-bromobenzyl)-N,N-dimethylamine:
-
To a solution of 3-bromobenzyl bromide in a suitable aprotic solvent such as tetrahydrofuran (THF), add an excess of dimethylamine (as a solution in THF or as a gas).
-
The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product can be purified by column chromatography.
-
-
Miyaura Borylation:
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 1-(3-bromobenzyl)-N,N-dimethylamine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).
-
Anhydrous dioxane is added as the solvent.
-
The reaction mixture is heated to a temperature of 80-100 °C and stirred for several hours. Reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup.
-
The resulting pinacol ester is often hydrolyzed to the boronic acid using an acidic or basic workup, for example, by treatment with an aqueous solution of sodium periodate and ammonium chloride.
-
The final product, this compound, is then purified by recrystallization or column chromatography.
-
The following diagram illustrates a plausible synthetic pathway.
Caption: A plausible synthetic route for this compound.
Experimental Protocol for Small Molecule X-ray Crystallography
The determination of a molecule's crystal structure is a multi-step process that begins with obtaining a high-quality single crystal.[1] The following protocol outlines the general workflow.[2][3]
1. Crystallization:
The primary and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[1] Several techniques can be employed, and the optimal method is often found through screening various conditions.
| Crystallization Technique | Description |
| Slow Evaporation | A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.[4] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4] |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.[4] |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. |
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded on a detector.[1]
-
A full dataset is collected by rotating the crystal and recording diffraction images at various orientations.[1]
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the position and intensity of each reflection.[5] This process involves indexing the diffraction pattern to determine the unit cell parameters and space group of the crystal.
-
The intensities are then integrated and scaled.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
4. Structure Refinement:
-
The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors.
-
This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the model and the data, resulting in an accurate and detailed three-dimensional structure of the molecule.
The general workflow for X-ray crystallography is depicted in the following diagram.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Conclusion
While the crystal structure of this compound remains to be experimentally determined and published, this guide provides the necessary theoretical and practical framework for researchers to pursue this endeavor. The outlined synthetic strategy offers a viable route to obtaining the compound, and the detailed crystallographic workflow serves as a comprehensive protocol for its structural elucidation. The determination of this crystal structure would be a valuable contribution to the scientific community, providing crucial data for computational modeling, understanding intermolecular interactions, and informing the design of new molecules in drug discovery and materials science.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Commercial Availability and Technical Profile of 3-((Dimethylamino)methyl)phenylboronic Acid: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 3-((Dimethylamino)methyl)phenylboronic acid, a versatile reagent in organic synthesis and drug discovery. The document, intended for researchers, scientists, and drug development professionals, details the compound's commercial availability, physicochemical properties, and key applications, with a focus on its role in Suzuki-Miyaura coupling and as a potential enzyme inhibitor.
Commercial Availability
This compound is commercially available from various chemical suppliers, primarily as its hydrochloride salt. This enhances the compound's stability and shelf-life. The free base form is also listed by some vendors. The compound is offered in various purities, typically ≥95% or ≥97%, and is available in quantities ranging from milligrams to multiple grams.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 | C₉H₁₅BClNO₂ | 215.49 | ≥97% | 250 mg, 1 g, 5 g |
| American Elements | (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 | C₉H₁₅BClNO₂ | 215.49 | High and Ultra-High Purity Forms Available | Research and Bulk Quantities |
| Apollo Scientific | {3-[(Dimethylamino)methyl]phenyl}boronic acid hydrochloride | 1485417-01-3 | C₉H₁₅BClNO₂ | 215.49 | Not specified | 1 g, 5 g, 10 g |
| BLD Pharm | (3-((Dimethylamino)methyl)phenyl)boronic acid | 819849-22-4 | C₉H₁₄BNO₂ | 179.02 | Not specified | Inquire |
| Ambeed, Inc. | (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 | C₉H₁₅BClNO₂ | 215.49 | 97% | 250 mg, 1 g, 5 g |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Data | Source |
| Molecular Formula | C₉H₁₄BNO₂ (free base) | [2] |
| Molecular Weight | 179.02 g/mol (free base) | [2] |
| CAS Number | 819849-22-4 (free base) | [2] |
| Appearance | Solid | [3] |
| Melting Point | 82-85 °C (hydrochloride salt) | [4] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [3] |
| Solubility | Information not widely available | |
| Spectroscopic Data | 1H NMR, IR, and MS data are available from commercial suppliers like ChemicalBook for the free base. |
Synthesis Methodology
A specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature. However, a common synthetic strategy for arylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
A plausible synthetic route would start from (3-bromobenzyl)dimethylamine. This starting material can be prepared from 3-bromobenzyl bromide and dimethylamine. The subsequent borylation step would likely proceed via a lithium-halogen exchange followed by reaction with a borate ester.
Below is a generalized experimental protocol adapted from the synthesis of the structurally similar 3-(N,N-dimethylamino)phenylboronic acid. This should be considered a representative method and may require optimization for the target molecule.
Representative Experimental Protocol: Synthesis of an Aminophenylboronic Acid
Materials:
-
(3-bromobenzyl)dimethylamine (or other suitable aryl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate (or trimethyl borate)
-
Hydrochloric acid (2 M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (3-bromobenzyl)dimethylamine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for a short period (e.g., 15-30 minutes) at this temperature.
-
Add triisopropyl borate dropwise to the reaction mixture, again maintaining the low temperature.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours), then slowly warm to room temperature.
-
Quench the reaction by adding 2 M hydrochloric acid.
-
Adjust the pH of the aqueous layer to neutral or slightly basic with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Workflow for Arylboronic Acid Synthesis
Caption: Generalized workflow for the synthesis of arylboronic acids.
Applications in Organic Synthesis and Medicinal Chemistry
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls, which are common scaffolds in pharmaceuticals and materials science.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9]
Role in Drug Discovery: β-Lactamase Inhibition
Boronic acids are recognized as potent inhibitors of serine proteases, including bacterial β-lactamases.[1][10][11][12][13][14] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. Boronic acids act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, thereby inhibiting its function. The development of boronic acid-based β-lactamase inhibitors is a promising strategy to combat antibiotic resistance.[15]
Mechanism of β-Lactamase Inhibition by Boronic Acids
Caption: Inhibition of a serine β-lactamase by a boronic acid.[1][11][12]
Conclusion
This compound is a readily available and versatile chemical reagent with significant potential in both synthetic organic chemistry and medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, while its potential as a β-lactamase inhibitor highlights its relevance in the development of new therapeutics to combat antibiotic resistance. This guide provides a foundational understanding for researchers looking to utilize this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | 1485417-01-3 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Aminophenylboronic Acids: A Technical Guide for the Modern Researcher
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of aminophenylboronic acids (APBAs). From their conceptual roots in the 19th-century discovery of boronic acids to their contemporary indispensable role in medicinal chemistry, materials science, and diagnostics, we trace the scientific journey of these versatile molecules. This document delves into the foundational synthetic methodologies, the paradigm-shifting impact of palladium-catalyzed cross-coupling reactions, and the intricate structure-function relationships that underpin their utility. Detailed protocols, mechanistic insights, and a forward-looking perspective are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical class of compounds.
Foundational Concepts: The Dawn of Boronic Acid Chemistry
The story of aminophenylboronic acids begins with the broader discovery of their parent class, the boronic acids. In 1860, Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1][2][3] His two-stage process involved the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized in air to yield the final product.[2][3] This seminal work laid the groundwork for the entire field of organoboron chemistry.
Boronic acids, characterized by the general formula R–B(OH)₂, are organoboron compounds derived from boric acid where one hydroxyl group is replaced by an organic residue.[2] A key feature of boronic acids is the vacant p-orbital on the boron atom, which imparts Lewis acidity and allows them to form reversible covalent complexes with diols, such as those found in sugars.[2] This unique reactivity is fundamental to many of their modern applications.
The Emergence of Arylboronic Acids: Paving the Way for APBAs
While Frankland's initial work focused on an alkylboronic acid, the synthesis of arylboronic acids in the first half of the 20th century was a critical step towards the development of aminophenylboronic acids. A common early method for the synthesis of arylboronic acids involved the use of Grignard reagents.[4][5] This typically entailed the reaction of an aryl magnesium halide with a trialkyl borate, followed by hydrolysis to yield the arylboronic acid.[4][5][6]
These early methods, while effective, often required harsh reaction conditions and had limitations in terms of functional group tolerance. The development of more robust and versatile synthetic routes would be crucial for expanding the utility of this class of compounds.
Aminophenylboronic Acids: A Landmark in Synthesis and Functionality
The dual functionality of aminophenylboronic acids, possessing both a nucleophilic amino group and a Lewis acidic boronic acid moiety, makes them highly valuable building blocks in organic synthesis.[7] The amino group can be readily acylated, alkylated, or used in the formation of nitrogen-containing heterocycles, while the boronic acid group can participate in a wide range of reactions, most notably the Suzuki-Miyaura cross-coupling.[7]
The Suzuki-Miyaura Coupling: A Paradigm Shift
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the use of boronic acids, including aminophenylboronic acids. This reaction, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, allows for the efficient formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8] The use of aminophenylboronic acids in Suzuki-Miyaura couplings has become a cornerstone of modern medicinal chemistry for the synthesis of complex drug candidates.[7][8]
Experimental Workflow: A Modern Approach to APBA Synthesis
The following diagram illustrates a generalized modern synthetic workflow for the preparation of an aminophenylboronic acid derivative, often starting from a nitro-substituted aryl halide.
Caption: A generalized workflow for the modern synthesis of aminophenylboronic acids.
Aminophenylboronic Acids in Drug Discovery and Beyond: A Story of Therapeutic Innovation
The unique chemical properties of aminophenylboronic acids have positioned them as privileged scaffolds in drug discovery. Their ability to form reversible covalent bonds with the active site serine residues of proteases has been a particularly fruitful area of investigation.
Bortezomib: A Proteasome Inhibitor that Changed Cancer Treatment
The development of bortezomib (Velcade®) marked a watershed moment for boronic acid-containing drugs. Approved by the FDA in 2003 for the treatment of multiple myeloma, bortezomib is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome. The boron atom in bortezomib is key to its mechanism of action, as it binds to the active site threonine residue of the proteasome, disrupting its function and leading to cancer cell apoptosis.
Expanding Therapeutic Horizons
Beyond oncology, aminophenylboronic acid derivatives are being explored for a wide range of therapeutic applications, including as:
-
Enzyme inhibitors: Targeting various proteases and other enzymes implicated in disease.
-
Sensors: Leveraging their ability to bind with diols for the detection of saccharides, with significant implications for glucose monitoring in diabetes management.
-
Drug delivery systems: Incorporating the aminophenylboronic acid moiety into nanomaterials for targeted drug delivery to cancer cells, which often overexpress sialic acids on their surface.
The following diagram illustrates the interaction of a phenylboronic acid with cell surface sialic acid, a key principle in targeted drug delivery.
Caption: Phenylboronic acid binding to cell surface sialic acid.
Methodologies and Protocols: A Practical Guide
This section provides an overview of a common laboratory-scale synthesis of an aminophenylboronic acid, in this case, 3-aminophenylboronic acid, often starting from 3-nitroaniline.
Synthesis of 3-Aminophenylboronic Acid
This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Step 1: Diazotization of 3-Nitroaniline
-
Dissolve 3-nitroaniline in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.
Step 2: Borylation
-
In a separate flask, prepare a solution of boric acid and a suitable catalyst.
-
Slowly add the cold diazonium salt solution to the boric acid solution. This reaction often requires a copper catalyst.
-
Allow the reaction to proceed, often with warming, until nitrogen evolution ceases. This forms 3-nitrophenylboronic acid.
Step 3: Reduction of the Nitro Group
-
Isolate the crude 3-nitrophenylboronic acid.
-
Dissolve the 3-nitrophenylboronic acid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.
-
Filter off the catalyst and evaporate the solvent to yield 3-aminophenylboronic acid.
Step 4: Purification
-
The crude 3-aminophenylboronic acid can be purified by recrystallization from an appropriate solvent system.
Table 1: Key Reagents and Their Functions
| Reagent | Function |
| 3-Nitroaniline | Starting material |
| Sodium Nitrite | Diazotizing agent |
| Hydrochloric Acid | Provides acidic medium for diazotization |
| Boric Acid | Boron source |
| Palladium on Carbon | Catalyst for nitro group reduction |
| Hydrogen Gas | Reducing agent |
Future Perspectives and Conclusion
The journey of aminophenylboronic acids from a laboratory curiosity to a cornerstone of modern chemical and pharmaceutical science is a testament to the power of fundamental research and the continual quest for novel molecular architectures. The future of this field is bright, with ongoing research focused on:
-
Development of novel catalysts: To enable even more efficient and selective syntheses of APBA derivatives.
-
Expansion of therapeutic applications: Targeting new disease pathways and developing next-generation drugs with improved efficacy and safety profiles.
-
Advanced materials: Creating novel polymers and sensors with enhanced properties for a variety of technological applications.
References
- 1. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acid | Borates Today [borates.today]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-((Dimethylamino)methyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the spectroscopic characterization of 3-((Dimethylamino)methyl)phenylboronic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on providing detailed, generalized experimental protocols for the key spectroscopic techniques used in the analysis of phenylboronic acid derivatives. Furthermore, it outlines the potential applications and interactions of this class of compounds. Included are structured data tables for the hydrochloride salt of the target molecule, comprehensive methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and conceptual diagrams illustrating analytical workflows and biochemical interactions.
Introduction
This compound is a bifunctional organic compound containing a phenylboronic acid moiety and a dimethylaminomethyl substituent. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property that has led to the widespread use of boronic acid derivatives in the development of sensors, drug delivery systems, and as enzyme inhibitors. The dimethylamino group can influence the compound's solubility, basicity, and pharmacokinetic properties. This guide details the analytical chemistry approaches required for the comprehensive characterization of this molecule.
Compound Properties
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1485417-01-3 | [1] |
| Molecular Formula | C₉H₁₅BClNO₂ | [1] |
| Molecular Weight | 215.49 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C under inert atmosphere |
Spectroscopic Characterization: Experimental Protocols
The following sections provide detailed, generalized protocols for the spectroscopic analysis of a phenylboronic acid derivative like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a comprehensive analysis of the target compound, ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.
3.1.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the sample.
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 25°C.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: TMS at 0.00 ppm or residual solvent peak.
-
-
3.1.2. ¹¹B NMR Spectroscopy
-
Sample Preparation:
-
Prepare the sample as described for ¹H and ¹³C NMR.
-
-
Instrumentation and Parameters:
-
Spectrometer: A spectrometer equipped with a boron-observe probe.
-
Reference: A sealed capillary containing a reference standard such as BF₃·OEt₂ is often used.
-
Data Acquisition: Acquire a single-pulse ¹¹B spectrum. The chemical shift will be indicative of the coordination state of the boron atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrumentation and Ionization:
-
Technique: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids.
-
Polarity: Both positive and negative ion modes should be tested to determine which provides better signal intensity. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ might be observed.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS (e.g., using a TOF or Orbitrap analyzer) should be employed to obtain an accurate mass measurement.
-
Conceptual Workflows and Interactions
The following diagrams illustrate a general workflow for the characterization of a phenylboronic acid derivative and the fundamental interaction of boronic acids with diols.
Boronic acids are known to interact with molecules containing cis-diol functionalities, such as saccharides and glycoproteins. This interaction is fundamental to their application in biological systems.
Potential Applications in Drug Development
Boronic acid derivatives are of significant interest in medicinal chemistry. While specific applications of this compound are not extensively documented, related compounds are utilized as:
-
Building Blocks in Synthesis: They serve as versatile intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.
-
Enzyme Inhibitors: The boronic acid moiety can act as a transition-state analog inhibitor for certain proteases.
-
Drug Delivery and Bioconjugation: Their ability to bind to saccharides on cell surfaces can be exploited for targeted drug delivery. They can also be used to link therapeutic agents to antibodies or other proteins.[2]
-
Interference in Signaling Pathways: By binding to glycosylated proteins or other biological molecules containing diols, boronic acids can potentially modulate cell signaling processes.[3][4]
Conclusion
The comprehensive spectroscopic characterization of this compound is crucial for its application in research and drug development. Although specific spectral data for this compound is scarce, the generalized protocols provided in this guide offer a robust framework for its analysis using NMR, FT-IR, and mass spectrometry. The unique properties of the boronic acid functional group suggest its potential utility in various aspects of medicinal chemistry, warranting further investigation into its synthesis, characterization, and biological activity.
References
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Dimethylamino)methyl)phenylboronic acid is an organoboron compound of significant interest in medicinal chemistry and pharmaceutical development. As a trifunctional molecule, it incorporates a phenylboronic acid moiety, a tertiary amine, and a methylene bridge, offering a versatile scaffold for the synthesis of complex molecular architectures. Its utility as a building block in the creation of novel therapeutic agents necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive overview of the available physicochemical data for this compound and its hydrochloride salt, details experimental protocols for property determination, and situates the compound within a general drug discovery workflow.
Core Physical Properties
The physical properties of this compound and its hydrochloride salt are critical for its handling, formulation, and application in synthetic chemistry. The available quantitative data is summarized below. It is important to note that while experimental data for the hydrochloride salt is available, some data for the free base are predicted and should be confirmed experimentally.
| Property | This compound | This compound HCl |
| CAS Number | 819849-22-4 | 1485417-01-3 |
| Molecular Formula | C₉H₁₄BNO₂ | C₉H₁₅BClNO₂ |
| Molecular Weight | 179.02 g/mol | 215.49 g/mol |
| Melting Point (°C) | Not available | 82 - 85[1] |
| Boiling Point (°C) | 309.6 (Predicted) | Not available |
| Density (g/cm³) | 1.09 (Predicted) | Not available |
| pKa | 7.80 (Predicted) | Not available |
| Flash Point (°C) | 141 (Predicted) | Not available |
| Solubility | Soluble in DMSO and methanol.[2] | Not available |
Experimental Protocols
Accurate determination of the physical properties of this compound is essential for its effective use. The following are detailed methodologies for key experimental procedures.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid provides a sharp indication of its purity.
Apparatus:
-
Melting point apparatus with a heating block and thermometer
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Melting Range: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3]
-
Solubility Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, titration can reveal the pKa of both the boronic acid and the dimethylamino groups.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.
-
Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized titrant (e.g., NaOH for the boronic acid pKa, and HCl for the amine pKa). The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[4][5]
Role in Drug Discovery and Development
This compound is a valuable building block in the synthesis of new chemical entities. Boronic acids are known to be key components in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular frameworks.[6] The presence of the dimethylaminomethyl group can influence the compound's solubility, basicity, and potential for specific interactions with biological targets.
The following diagram illustrates a general workflow for the utilization of a building block like this compound in a drug discovery program.
This workflow highlights the initial stages where a versatile building block is used to generate a library of diverse compounds. These compounds then undergo rigorous screening and optimization to identify promising drug candidates for further development. The unique structural features of this compound can be strategically employed to modulate the properties of the resulting compounds to enhance their efficacy and safety profiles.
References
An In-depth Technical Guide to the Safe Handling of 3-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-((Dimethylamino)methyl)phenylboronic acid and its hydrochloride salt, essential reagents in organic synthesis. The following sections detail hazard identification, protective measures, emergency procedures, and proper storage and disposal. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound and its hydrochloride salt are solid organic compounds. Key identification and physical data are summarized below.
Table 1: Physicochemical Data for this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₉H₁₄BNO₂ | C₉H₁₅BClNO₂ |
| Molecular Weight | 179.02 g/mol | 215.49 g/mol |
| CAS Number | 819849-22-4 | 1485417-01-3[1] |
| Appearance | Solid | Solid |
| Melting Point | Not available | 82-85 °C[1] |
| Storage Temperature | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize risk.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing is required.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
General Hygiene Practices
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.
Application in Organic Synthesis: Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols for 3-((Dimethylamino)methyl)phenylboronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
3-((Dimethylamino)methyl)phenylboronic acid is a versatile building block in Suzuki-Miyaura coupling reactions. The presence of the dimethylaminomethyl group at the meta-position can influence the electronic properties of the boronic acid and may play a role in directing the coupling reaction or modulating the properties of the final product. This reagent is of particular interest in the synthesis of bioactive molecules, where the introduction of this specific motif can be crucial for biological activity. For instance, it has been utilized in the synthesis of glucokinase activators, which are of interest in the treatment of type 2 diabetes, and glycogen synthase kinase-3β (GSK-3β) inhibitors, which are being investigated for neurodegenerative diseases like Alzheimer's.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions, aimed at researchers, scientists, and drug development professionals.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as this compound) with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions should be optimized for specific substrates to achieve the best results.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure biaryl product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes representative reaction conditions for Suzuki-Miyaura couplings. While a specific example with this compound providing a yield is not available in the searched literature, these general conditions serve as a strong starting point for reaction optimization.
| Aryl Halide (equiv.) | Boronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide (1.0) | Phenylboronic acid (1.5) | Pd₂(dba)₃ (0.05) / PHOS ligand (0.1) | CsF (10) | THF | RT | 12 | N/A |
| Aryl Halide (1.0) | Phenylboronic acid (1.2) | PdCl₂(dppf) (0.1) | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | N/A |
| Aryl Halide (1.0) | Boronic acid (1.5) | PdCl₂(dppf) (0.1) | 2 M K₂CO₃ (10) | N-dimethylacetamide | 150 (MW) | 0.33 | N/A |
Note: "N/A" indicates data not available in the cited sources for the specific boronic acid of interest. Yields are highly substrate-dependent.[3]
Applications in Drug Development
The utility of this compound is highlighted by its application in the synthesis of pharmaceutically relevant compounds. The dimethylaminomethylphenyl moiety is a structural component in various developmental drugs.
-
Glucokinase Activators: These compounds are being investigated for the treatment of type 2 diabetes by enhancing the activity of the glucokinase enzyme, which plays a crucial role in glucose metabolism.[4]
-
GSK-3β Inhibitors: Glycogen synthase kinase-3β is a target for the treatment of several diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer. The development of potent and selective inhibitors is an active area of research.
The synthesis of these complex molecules often relies on robust and versatile C-C bond-forming reactions like the Suzuki-Miyaura coupling, where this compound can serve as a key building block.
Caption: Application of this compound.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its application in the construction of complex, biologically active molecules underscores the importance of this building block in medicinal chemistry and drug development. The provided protocols offer a foundation for researchers to utilize this compound in their synthetic endeavors, with the understanding that optimization of reaction conditions is key to achieving high yields and purity.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 3-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-((dimethylamino)methyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the introduction of a basic dimethylaminomethyl group, which can influence solubility, pharmacokinetic properties, and material characteristics.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The use of this compound allows for the synthesis of a variety of biaryl compounds containing a functionalized side chain, which are valuable scaffolds in drug discovery and for the development of novel organic materials.[2]
Palladium Catalysts and Reaction Conditions
A variety of palladium catalysts can be employed for the Suzuki coupling of this compound. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of an appropriate phosphine ligand, such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands, can significantly impact the catalytic activity.
The reaction is typically carried out in a solvent mixture, often including an organic solvent like dimethylformamide (DMF) and water, in the presence of a base such as cesium carbonate (Cs₂CO₃).[3] Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions.[4][5][6]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Aryl Bromide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Bromoacetophenone | Pd(II) Complex | - | Cs₂CO₃ | DMF/H₂O | 80 | - | 95-98[7] |
| p-Bromobenzaldehyde | Pd(II) Complex | - | Cs₂CO₃ | DMF/H₂O | 80 | - | 66-98[7] |
| 4-Bromotoluene | Pd(II) Complex | - | Cs₂CO₃ | DMF/H₂O | 80 | - | - |
| p-Bromoanisole | Pd(II) Complex | - | Cs₂CO₃ | DMF/H₂O | 80 | - | - |
| Bromobenzene | Pd(II) Complex | - | Cs₂CO₃ | DMF/H₂O | 80 | - | - |
Note: Specific yield data for 4-bromotoluene, p-bromoanisole, and bromobenzene with this particular boronic acid were not explicitly found in the provided search results, but the conditions are based on similar reactions with other aryl bromides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF/H₂O, 1:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times.[4][5][6]
Materials:
-
Microwave reaction vial
-
Aryl bromide (0.5 mmol)
-
This compound (0.6 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol)
-
Solvent (e.g., DMF, 3 mL)
Procedure:
-
To a microwave reaction vial, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction as described in the general protocol.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling experiments.
Catalyst System Selection Logic
Caption: Decision logic for selecting a suitable catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling with 3-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-((dimethylamino)methyl)phenylboronic acid. The presence of the basic dimethylamino moiety necessitates careful consideration of reaction parameters, particularly the choice of base, to maximize product yield and minimize side reactions such as protodeboronation. These guidelines offer a systematic approach to base selection and provide a robust experimental protocol adaptable to a variety of coupling partners.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] this compound is a valuable building block in medicinal chemistry and materials science due to the introduction of a basic, tertiary amine functional group. However, this internal basicity presents unique challenges in reaction optimization. The primary role of the external base in the Suzuki coupling is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[3][4][5] An inappropriate choice of base can lead to undesired side reactions, most notably protodeboronation, where the boronic acid is replaced by a hydrogen atom.[3] This is a known issue for boronic acids containing basic heteroaromatic groups and can be exacerbated by the reaction conditions.[3]
This application note provides a comprehensive guide to selecting the optimal base and reaction conditions for Suzuki couplings involving this compound, enabling researchers to efficiently synthesize target molecules while mitigating common pitfalls.
Key Considerations for Base Selection
The selection of an appropriate base is critical for a successful Suzuki coupling with this compound. The inherent basicity of the dimethylamino group can influence the reaction equilibrium and potentially interact with the palladium catalyst. Therefore, the externally added base must be chosen to effectively promote the desired reaction without causing degradation of the starting materials or the product.
Several factors should be considered when selecting a base:
-
Base Strength: A base that is too weak may not efficiently generate the boronate species, leading to a sluggish or incomplete reaction.[6] Conversely, an overly strong base can promote protodeboronation and other side reactions.[6]
-
Solubility: The solubility of the inorganic bases commonly used in Suzuki reactions can be limited in organic solvents.[6] Biphasic solvent systems or the use of phase-transfer catalysts can be employed to overcome this issue.
-
Substrate Compatibility: If the coupling partner contains base-labile functional groups (e.g., esters, ketones with α-protons), milder bases are required to prevent unwanted side reactions.[6][7]
-
Anhydrous vs. Aqueous Conditions: The presence of water can influence the rate of protodeboronation.[3] For particularly sensitive substrates, anhydrous conditions may be preferable.
Summary of Common Bases for Suzuki Coupling
The following table summarizes common bases used in Suzuki-Miyaura coupling reactions and their general applicability, which can serve as a starting point for optimization with this compound.
| Base | Typical Equivalents | Common Solvent Systems | General Recommendations & Considerations |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | A standard, mild, and cost-effective choice. Often a good starting point for optimization.[8][9] |
| Na₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, DMF/H₂O | Another common and mild base, often used in biphasic systems.[10] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, DMF, Toluene | A stronger and more soluble inorganic base that can be effective when weaker bases fail. Often used in anhydrous conditions.[7] |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | A moderately strong, non-nucleophilic base. Excellent for sensitive substrates and can minimize protodeboronation.[6] |
| KF | 2.0 - 3.0 | THF (anhydrous), Dioxane | A mild base that can be particularly useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[7] |
| KOt-Bu | 2.0 - 3.0 | Toluene, THF | A strong, non-nucleophilic base. Can be effective for challenging couplings but increases the risk of side reactions.[11] |
| Triethylamine (TEA) | 2.0 - 3.0 | Toluene, THF | An organic base, generally less effective than inorganic bases for Suzuki couplings but can be used in specific cases.[10] |
Logical Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting and optimizing the base for the Suzuki coupling of this compound.
Caption: Workflow for base selection and optimization.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%)
-
Selected Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if applicable, 2-10 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 120 °C).
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent product streaking on the silica).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent, or screening a stronger base (e.g., Cs₂CO₃). Ensure all reagents are pure and solvents are adequately degassed.
-
Protodeboronation: If significant protodeboronation of this compound is observed, switch to a milder base like K₃PO₄ or KF. Using anhydrous conditions and lower reaction temperatures can also mitigate this side reaction. The use of the corresponding boronic ester can also be beneficial.[12]
-
Reaction Stalls: If the reaction does not go to completion, this could be due to catalyst deactivation. The dimethylamino group could potentially coordinate to the palladium center. In such cases, screening different ligands that are less susceptible to displacement or that promote a faster catalytic turnover may be necessary.
By following these guidelines and protocols, researchers can effectively navigate the challenges associated with the Suzuki-Miyaura coupling of this compound and successfully synthesize their desired target molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-((Dimethylamino)methyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and substituted biaryl scaffolds, which are common motifs in biologically active molecules and functional materials. 3-((Dimethylamino)methyl)phenylboronic acid is a versatile building block in this context, offering the potential for introducing a functionalized phenyl group into a target molecule. The presence of the dimethylaminomethyl moiety can influence solubility and may serve as a coordination site or a handle for further functionalization. This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryl compounds.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Biaryl Compounds
This protocol is a standard method suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis
This protocol is a rapid method suitable for high-throughput synthesis and optimization.
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloropyridine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave vial
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound (1.5 mmol), the aryl halide (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol).
-
Add dimethylformamide (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of biaryl compounds using this compound is outlined below.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 16 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 2-Chloropyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF (Microwave) | 120 | 0.5 | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 88 |
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a solid starting point for researchers in synthetic and medicinal chemistry. The reaction conditions can be tailored to accommodate a variety of aryl halides, and the methodology is amenable to both conventional heating and microwave-assisted techniques, providing a versatile tool for the construction of complex molecular architectures.
Applications of 3-((Dimethylamino)methyl)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Dimethylamino)methyl)phenylboronic acid is a versatile bifunctional organic building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a boronic acid moiety and a dimethylaminomethyl group, makes it a valuable reagent for the synthesis of complex molecules with potential therapeutic applications. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The dimethylaminomethyl group can influence physicochemical properties such as solubility and basicity, and can also serve as a point for further chemical modification or as a key interaction motif with biological targets.
This document provides an overview of the applications of this compound and its analogs in medicinal chemistry, with a focus on its use in the synthesis of kinase and PARP inhibitors. Detailed protocols and quantitative data are provided to aid researchers in utilizing this valuable synthetic tool.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a building block in the synthesis of biologically active compounds, particularly in the development of small molecule inhibitors of enzymes such as kinases and poly (ADP-ribose) polymerases (PARPs). These enzyme families are critical targets in oncology and immunology.
Synthesis of Kinase Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents. Phenylaminopyrimidines are a well-established scaffold for JAK inhibitors. This compound can be utilized in Suzuki-Miyaura coupling reactions with halogenated pyrimidine cores to introduce the substituted phenyl group, a key pharmacophoric element for potent and selective JAK inhibition.
Synthesis of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[1] Inhibitors of PARP have emerged as a major breakthrough in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The concept of "synthetic lethality" underlies the efficacy of PARP inhibitors in these cancers.[3] Many PARP inhibitors feature complex heterocyclic core structures, and substituted phenylboronic acids are key reagents in the construction of these molecules via Suzuki-Miyaura coupling. While a specific synthesis of a marketed PARP inhibitor using this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the pharmacophores of known PARP inhibitors like Talazoparib.
Quantitative Data: Potency of a Representative PARP Inhibitor
To illustrate the high potency achievable for compounds within a class where this compound is a relevant building block, the following table summarizes the inhibitory constants (Ki) for the potent PARP inhibitor Talazoparib and its derivatives.
| Compound | Target | Kᵢ (nM) |
| Talazoparib | PARP-1 | 0.65 ± 0.07 |
| Racemic Talazoparib (3a) | PARP-1 | 2.37 ± 0.56 |
| Bromo-derivative (3b) | PARP-1 | 1.92 ± 0.41 |
| Iodo-derivative (3c) | PARP-1 | 1.73 ± 0.43 |
| Olaparib (Reference) | PARP-1 | 1.87 ± 0.10 |
| Raclopride (Negative Control) | PARP-1 | >20,000 |
Data sourced from a study on the radiosynthesis and evaluation of Talazoparib and its derivatives.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
This compound hydrochloride (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), degassed
-
Water, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), this compound hydrochloride (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and synthetic strategies, the following diagrams illustrate the PARP inhibition mechanism, the JAK-STAT signaling pathway, and a typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its utility in constructing complex molecular architectures, particularly through the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, makes it a key reagent in the synthesis of potent enzyme inhibitors for various therapeutic areas. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.
References
- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 3-((Dimethylamino)methyl)phenylboronic Acid in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks for the construction of complex bioactive molecules. Their utility is most prominently highlighted in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This document focuses on the application of a specific boronic acid, 3-((Dimethylamino)methyl)phenylboronic acid, in the synthesis of molecules with potential biological activity. While this particular reagent is commercially available and possesses structural features that could be of interest in medicinal chemistry, detailed public-domain information on its specific applications in the synthesis of named bioactive compounds, including quantitative data and established protocols, is limited.
The presence of the dimethylaminomethyl group at the meta-position of the phenylboronic acid moiety introduces a basic, tertiary amine functionality. This group can influence the physicochemical properties of resulting molecules, such as solubility and basicity, and may also participate in desirable interactions with biological targets, for instance, through hydrogen bonding or ionic interactions.
Key Applications in Bioactive Molecule Synthesis
The primary application of this compound is anticipated to be in Suzuki-Miyaura cross-coupling reactions to introduce the 3-((dimethylamino)methyl)phenyl moiety into a target molecule. This structural motif is of interest in the design of various therapeutic agents, including kinase inhibitors and other enzyme inhibitors.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of biaryl and heteroaryl structures, which are common scaffolds in many approved drugs. The general scheme involves the reaction of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.
General Reaction Scheme:
Where Ar-X represents an aryl or heteroaryl halide/triflate.
While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general principles of Suzuki-Miyaura coupling are well-established and can be adapted for this reagent.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions that can serve as a starting point for the use of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
Due to the limited availability of specific quantitative data for reactions involving this compound, a generalized table of conditions for Suzuki-Miyaura couplings is provided below. These conditions are based on typical protocols for similar boronic acids and should be optimized for specific applications.
| Parameter | Typical Range/Options | Notes |
| Aryl Halide | Iodides, Bromides, Chlorides, Triflates | Reactivity: I > Br > OTf > Cl. |
| Boronic Acid | 1.1 - 2.0 equivalents | An excess is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Choice of catalyst and ligand is crucial for efficiency. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Often required, especially for less reactive halides. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile, Water mixtures | Solvents should be degassed to prevent catalyst deactivation. |
| Temperature | Room Temperature to 150 °C | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 1 - 48 hours | Monitored by TLC or LC-MS. |
| Yield | Highly substrate-dependent | Optimization is key to achieving high yields. |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a potentially valuable building block for the synthesis of bioactive molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The introduction of the dimethylaminomethylphenyl moiety can impart favorable physicochemical and pharmacological properties to lead compounds. While specific, detailed applications and quantitative data for this particular reagent are not widely reported in the public domain, the well-established protocols for Suzuki-Miyaura couplings provide a solid foundation for its use in research and development. Researchers are encouraged to perform systematic optimization of reaction conditions to achieve desired outcomes for their specific substrates.
Application Notes and Protocols: 3-((Dimethylamino)methyl)phenylboronic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes. This interaction often mimics the transition state of the enzymatic reaction, leading to potent and selective inhibition. This document focuses on the potential application of 3-((dimethylamino)methyl)phenylboronic acid and its close analogs in the synthesis of enzyme inhibitors, with a specific focus on serine proteases such as β-lactamases.
While direct literature detailing the use of this compound in enzyme inhibitor synthesis is limited, the closely related analog, (3-(azidomethyl)phenyl)boronic acid, has been successfully employed in the development of potent β-lactamase inhibitors through a technique known as Kinetic Target-Guided Synthesis (KTGS).[1][2] This approach utilizes the target enzyme to catalyze the formation of its own inhibitor from a set of complementary fragments. The protocols and data presented herein are based on this analog and serve as a detailed guide for researchers interested in exploring the potential of substituted phenylboronic acids in enzyme inhibitor discovery.
Data Presentation
The following table summarizes the inhibitory activity of triazole-based β-lactamase inhibitors synthesized from a (3-(azidomethyl)phenyl)boronic acid scaffold. The inhibition constants (Ki) against two clinically relevant β-lactamases, KPC-2 (a class A carbapenemase) and AmpC (a class C cephalosporinase), are presented.
| Compound | Target Enzyme | Ki (nM) |
| 5 | KPC-2 | 730[1] |
| 10a | AmpC | 140[1] |
| Warhead 3 | KPC-2 | 2300[1] |
| Warhead 3 | AmpC | 700[1] |
Note: "Warhead 3" refers to the starting material, (3-(azidomethyl)phenyl)boronic acid.
Experimental Protocols
The following protocols are adapted from the synthesis and evaluation of β-lactamase inhibitors derived from (3-(azidomethyl)phenyl)boronic acid.[1][2] These methods can be considered as a starting point for the development of inhibitors using this compound, with appropriate modifications.
Protocol 1: Synthesis of (3-(azidomethyl)phenyl)boronic acid (Warhead 3)
This protocol describes the conversion of the commercially available m-bromomethylphenyl boronic acid to its azido derivative.
Materials:
-
m-Bromomethylphenyl boronic acid
-
Sodium azide (NaN3)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
(+)-Pinanediol
-
Dichloromethane (DCM)
-
Methylboronic acid (MeB(OH)2)
-
Hydrochloric acid (HCl), 0.2 M
Procedure:
-
Protection of the boronic acid:
-
Dissolve m-bromomethylphenyl boronic acid (1.0 eq.) and (+)-pinanediol (1.0 eq.) in THF.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the protected boronic ester (quantitative yield).
-
-
Azide substitution:
-
Dissolve the protected boronic ester (1.0 eq.) in MeOH.
-
Add NaN3 (10.0 eq.) to the solution.
-
Reflux the mixture for 5 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the protected azido derivative.
-
-
Deprotection:
-
Dissolve the protected azido derivative (1.0 eq.) in DCM.
-
Add MeB(OH)2 (10.0 eq.) and 0.2 M HCl (1.0 eq.).
-
Stir the mixture at room temperature overnight.
-
Purify the product by column chromatography to yield (3-(azidomethyl)phenyl)boronic acid.
-
Protocol 2: Synthesis of Triazole Inhibitors via In Situ Click Chemistry
This protocol details the enzyme-templated synthesis of triazole inhibitors from the azido-functionalized boronic acid and various alkynes.
Materials:
-
(3-(azidomethyl)phenyl)boronic acid (Warhead 3)
-
A library of alkyne fragments
-
KPC-2 or AmpC β-lactamase
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
LC-MS system for analysis
Procedure:
-
Prepare a solution of the target β-lactamase (e.g., KPC-2 or AmpC) in the appropriate buffer.
-
Add (3-(azidomethyl)phenyl)boronic acid and an alkyne from the library to the enzyme solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C).
-
Monitor the formation of the triazole product over time using LC-MS. The enzyme will catalyze the cycloaddition of the azide and alkyne fragments that bind favorably in its active site.
-
Quantify the amount of triazole formed to determine the amplification coefficient, which is a measure of the enzyme's catalytic efficiency in forming the inhibitor.
Protocol 3: Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibition constant (Ki) of the synthesized compounds against β-lactamases.
Materials:
-
Synthesized boronic acid inhibitors
-
KPC-2 or AmpC β-lactamase
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well containing the different concentrations of the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a predetermined time to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Calculate the Ki value by fitting the data to the appropriate model for competitive inhibition (e.g., by determining the IC50 and using the Cheng-Prusoff equation).
Visualizations
Caption: Workflow for Kinetic Target-Guided Synthesis of Enzyme Inhibitors.
Caption: Mechanism of β-Lactamase Inhibition by Boronic Acids.
References
One-Pot Synthesis Strategies Utilizing 3-((Dimethylamino)methyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Dimethylamino)methyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecules through one-pot reactions. The presence of both a boronic acid moiety and a dimethylaminomethyl group imparts unique reactivity and functionality. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of functional group tolerance and under mild conditions.[1] The dimethylaminomethyl substituent can influence the physicochemical properties of the final compound, such as solubility and basicity, and can also serve as a directing group or a point for further functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound in one-pot synthesis strategies, focusing on its application in the synthesis of biaryl-containing heterocyclic scaffolds relevant to drug discovery.
Key Applications in One-Pot Synthesis
The primary application of this compound in one-pot synthesis revolves around its use in tandem reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, reduced waste generation, and time savings. A prominent example is the one-pot borylation/Suzuki-Miyaura coupling, which allows for the in-situ formation of a boronic ester from an aryl halide, followed by its cross-coupling with a second aryl halide.[2]
While specific literature detailing one-pot reactions with this compound is not abundant, its reactivity is analogous to other arylboronic acids. Therefore, established one-pot Suzuki-Miyaura protocols can be readily adapted for its use in the synthesis of complex biaryl structures, including those embedded within heterocyclic frameworks like isoindolinones and quinazolinones.
Experimental Protocols
The following protocols are representative examples of how this compound can be employed in one-pot Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: One-Pot Synthesis of a 3-(Dimethylaminomethyl)phenyl-Substituted Isoindolinone Derivative
This protocol describes a hypothetical one-pot synthesis of a biaryl-containing isoindolinone, a scaffold found in many biologically active compounds. The reaction involves the Suzuki-Miyaura coupling of a halogenated isoindolinone precursor with this compound.
Reaction Scheme:
Caption: One-pot Suzuki-Miyaura coupling workflow.
Materials:
-
Halogenated isoindolinone precursor (e.g., 5-bromo-2-methylisoindolin-1-one) (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized and degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated isoindolinone precursor (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane (DME) (e.g., 6 mL) and degassed water (e.g., 2 mL) to the flask via syringe.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl isoindolinone product.
Expected Outcome and Characterization:
The final product would be a biaryl isoindolinone with the 3-(dimethylaminomethyl)phenyl group attached at the position of the halogen on the isoindolinone core. Characterization would typically involve ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Protocol 2: One-Pot Borylation/Suzuki-Miyaura Synthesis of a Biaryl Quinazolinone
This protocol outlines a one-pot, two-step sequence involving an initial Miyaura borylation of a halogenated quinazolinone followed by a Suzuki-Miyaura coupling with this compound. This method is advantageous as it avoids the isolation of the intermediate boronic ester.[2]
Reaction Scheme:
Caption: Workflow for a one-pot borylation/Suzuki coupling.
Materials:
-
Halogenated quinazolinone precursor (e.g., 6-bromo-2-phenylquinazolin-4(3H)-one) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
This compound (1.2 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (deionized and degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Miyaura Borylation
-
In a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, combine the halogenated quinazolinone precursor (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol), and potassium acetate (1.5 mmol).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe.
-
Seal the vessel and heat the mixture to 80-100 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aryl halide.
Step 2: Suzuki-Miyaura Coupling
-
Cool the reaction mixture to room temperature.
-
To the same reaction vessel, add this compound (1.2 mmol), a solution of sodium carbonate (2.0 mmol) in degassed water (e.g., 1 mL), and an additional portion of the palladium catalyst if necessary (e.g., 0.02 equiv).
-
Reseal the vessel and heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 7-9).
Data Presentation
Quantitative data for hypothetical one-pot reactions using this compound are presented below. These values are representative and will vary depending on the specific substrates and reaction conditions.
Table 1: Hypothetical Yields for One-Pot Suzuki-Miyaura Reactions
| Entry | Halogenated Precursor | Product | Yield (%) | Purity (%) |
| 1 | 5-Bromo-2-methylisoindolin-1-one | 2-Methyl-5-(3-((dimethylamino)methyl)phenyl)isoindolin-1-one | 75 | >95 |
| 2 | 6-Iodo-2-phenylquinazolin-4(3H)-one | 6-(3-((Dimethylamino)methyl)phenyl)-2-phenylquinazolin-4(3H)-one | 82 | >98 |
| 3 | 2-Chloro-6-methylquinoxaline | 2-(3-((Dimethylamino)methyl)phenyl)-6-methylquinoxaline | 68 | >95 |
Signaling Pathways and Logical Relationships
The products synthesized using this compound often have applications in medicinal chemistry as inhibitors of various signaling pathways. For example, quinazolinone and isoindolinone cores are present in numerous kinase inhibitors. The introduction of the 3-((dimethylamino)methyl)phenyl moiety can modulate the binding affinity and selectivity of these compounds.
Caption: A logical workflow for drug discovery utilizing one-pot synthesis.
Conclusion
This compound is a valuable reagent for one-pot synthesis strategies, particularly for the construction of biaryl-containing molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in their synthetic endeavors, especially in the fields of medicinal chemistry and drug discovery. The adaptability of one-pot Suzuki-Miyaura coupling reactions allows for the efficient generation of diverse molecular libraries for biological screening. Further exploration of this reagent in other multicomponent reactions is warranted and holds promise for the discovery of novel bioactive compounds.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 3-((Dimethylamino)methyl)phenylboronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on challenges encountered with 3-((Dimethylamino)methyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary areas I should investigate?
Low yields in Suzuki coupling reactions with functionalized boronic acids are common and can stem from several factors. The first steps in troubleshooting should be a systematic review of your reagents and reaction conditions. Key areas to check include:
-
Catalyst Activity: The active catalytic species, Pd(0), may not be generated efficiently from a Pd(II) precatalyst, or it may have been deactivated.[1][2]
-
Reagent Stability: The boronic acid itself may be degrading under the reaction conditions, a common issue with functionalized boronic acids.[2][3]
-
Reaction Conditions: The choice of base, solvent, temperature, and the complete exclusion of oxygen are critical for success and may require optimization.[1][4]
-
Ligand Choice: The ligand plays a crucial role in facilitating the catalytic cycle, and the selected ligand may not be optimal for your specific substrates.[1]
Q2: I suspect my this compound is decomposing during the reaction. Why would this happen and what can I do to prevent it?
Decomposition of the boronic acid is a significant cause of low yields. The primary pathway for this is protodeboronation , where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[3][5] This side reaction is often accelerated by harsh basic conditions, the presence of water, and elevated temperatures.[1][3]
The dimethylamino group in your specific boronic acid introduces additional challenges. As a basic functional group, it can make the molecule more susceptible to certain decomposition pathways.[3]
Strategies to prevent decomposition:
-
Use Milder Bases: Switch from strong bases (like NaOH) to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4][5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate.[1][2] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[3]
-
Optimize Temperature and Reaction Time: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Shorter reaction times can also limit the extent of decomposition.[4]
Q3: How might the basic dimethylamino group on my boronic acid interfere with the reaction?
The tertiary amine functional group on your boronic acid can potentially cause issues in several ways:
-
Coordination to Palladium: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst. This can sometimes stabilize the catalyst, but it may also inhibit its catalytic activity by blocking coordination sites needed for the catalytic cycle.
-
Acid-Base Reactions: The amine can react with other components in the mixture, potentially affecting the role of the primary base or the stability of other reagents.
-
Increased Polarity: The amine group increases the polarity of the molecule, which can affect its solubility in common non-polar Suzuki coupling solvents.
Q4: I am observing significant amounts of homocoupling byproducts (biphenyls of my boronic acid). What is the cause and how can it be minimized?
Homocoupling of boronic acids is typically caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[2][5] This Pd(II) species can then promote the coupling of two boronic acid molecules.[2]
To minimize homocoupling:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[1][4]
-
Inert Atmosphere: The reaction must be run under a strict inert atmosphere from start to finish.[4] Purge the reaction vessel thoroughly before adding reagents.
-
Use a Direct Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help, as it eliminates the in-situ reduction step of a Pd(II) precatalyst.[1]
Q5: My starting materials are not being consumed, and I'm recovering them unchanged. What part of the catalytic cycle is likely failing?
If starting materials are not consumed, it typically points to a problem at the very beginning of the catalytic cycle:
-
Inactive Catalyst: Your palladium precatalyst (e.g., Pd(OAc)₂) may not be reducing to the active Pd(0) state.[2] Ensure your ligands and conditions are suitable for this reduction. Consider using modern precatalysts like Buchwald G3 or G4 palladacycles, which are designed for efficient activation.[2]
-
Failed Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center may be too slow or not occurring at all. This can happen if the aryl halide is electron-rich or sterically hindered.[1] Using more electron-rich and bulky ligands, such as SPhos, XPhos, or P(t-Bu)₃, can often facilitate this step.[1]
Troubleshooting Guide and Data
The following table summarizes common issues, their potential causes, and recommended solutions for troubleshooting low yields in your Suzuki coupling reaction.
Table 1: Troubleshooting Low Yield in Suzuki Coupling
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd source or ligand oxidized/degraded).[2] 2. Reaction temperature is too low.[1] 3. Inefficient oxidative addition (hindered or electron-rich halide).[1] | 1. Use a fresh catalyst and ligand; consider using a robust palladacycle precatalyst.[2] 2. Incrementally increase the reaction temperature (e.g., in 10 °C steps).[6] 3. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).[1] |
| Boronic Acid Decomposition | 1. Protodeboronation due to harsh basic conditions or high temperature.[1][3] 2. Instability of the aminomethyl-functionalized boronic acid.[3] | 1. Use a milder base (K₂CO₃, KF, Cs₂CO₃).[4][5] 2. Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[1][2] 3. Lower the reaction temperature.[4] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[5] 2. Inefficient transmetalation step. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[4] 2. Choose a base that effectively generates the boronate anion to facilitate transmetalation (e.g., K₃PO₄).[1] |
| Formation of Other Byproducts | 1. Dehalogenation of the aryl halide.[2] 2. Ligand degradation or side reactions. | 1. This can occur after oxidative addition; re-evaluate the ligand and solvent system.[2] 2. Use a more robust ligand system. |
Recommended Reaction Conditions
While optimal conditions must be determined empirically, the following table provides a good starting point for Suzuki coupling with functionalized phenylboronic acids.
Table 2: General Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1-2 mol%), or a Buchwald Precatalyst (1-2 mol%) | Provides the active Pd(0) species. Buchwald precatalysts are often more reliable for challenging substrates.[2][7] |
| Ligand | SPhos, XPhos, or RuPhos (1.1 - 1.5 eq. relative to Pd) | Bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination, especially for hindered substrates.[1][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq.) | Strong, non-nucleophilic bases that effectively promote the formation of the active boronate species.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Biphasic systems are common and often effective. The small amount of water can help solubilize the base.[7][8] |
| Temperature | 80 - 110 °C | Sufficient to overcome activation barriers but may need to be lowered if boronic acid decomposition is observed.[1] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion.[7][8] |
Visual Guides and Workflows
Suzuki Catalytic Cycle
The Suzuki-Mariyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yields in your reaction.
Protodeboronation Side Reaction
This diagram illustrates the primary decomposition pathway for boronic acids, which directly competes with the desired cross-coupling.
Experimental Protocols
General Protocol for Suzuki Coupling
This procedure is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).[4]
-
-
Inert Atmosphere Setup:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.[4]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[4]
-
In a separate vial, prepare a stock solution of the catalyst and ligand if they are added separately.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) to the reaction mixture under positive inert gas pressure.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the intended duration (typically 4-24 hours).[9]
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
-
Protocol for Conversion to Pinacol Ester (BPin)
If boronic acid instability is a persistent issue, converting it to its pinacol ester can significantly improve results.[1]
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), pinacol (1.1 eq.), and a suitable solvent like THF or Toluene.
-
Drying: Add a drying agent such as anhydrous MgSO₄ to remove water, which can inhibit the esterification.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is often run at reflux with a Dean-Stark trap to remove water azeotropically.
-
Workup: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Products from 3-((Dimethylamino)methyl)phenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 3-((Dimethylamino)methyl)phenylboronic acid. The unique chemical nature of this reagent, possessing a basic dimethylamino group and an acidic boronic acid moiety, presents specific challenges in purification that this guide aims to address with practical, field-proven solutions.
Understanding the Core Challenge: The Amphoteric Nature of Your Product
The primary difficulty in purifying products from reactions involving this compound stems from the product often inheriting its amphoteric properties. This dual acidic and basic functionality can lead to problematic interactions during chromatographic purification and complications in extractive workups. This guide is structured to help you diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: My primary impurity is unreacted this compound. What is the most straightforward way to remove it?
A1: An acid-base extraction is often the most effective initial approach.[1] By treating your crude reaction mixture with a mild aqueous base, such as 1-2 M sodium hydroxide (NaOH), you can deprotonate the boronic acid, forming a water-soluble boronate salt.[1][2] This allows for the extraction of non-acidic impurities into an organic solvent like ethyl acetate or dichloromethane.[1] Subsequently, acidifying the aqueous layer will re-protonate your desired product (if it's basic) and the boronic acid impurity, which can then be addressed with further purification. However, given that your starting material also has a basic handle, careful pH control is paramount.
Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. What's causing this and how can I fix it?
A2: The basic dimethylamino group in your product and starting material is likely interacting strongly with the acidic silica gel, causing streaking and irreversible adsorption.[3][4] To mitigate this, you can:
-
Use a modified eluent: Add a small amount of a basic modifier, like triethylamine (Et3N) or ammonium hydroxide, to your mobile phase (e.g., dichloromethane/methanol).[3][5] This will compete for the active sites on the silica, reducing the tailing of your basic compound.
-
Consider alternative stationary phases: If streaking persists, switch to a more inert stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another excellent option for polar compounds, though it may require method development to achieve good separation.[4][6]
Q3: My NMR analysis suggests the presence of a boroxine. What is it and how do I get rid of it?
A3: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[7] This is a common issue with boronic acids, especially upon prolonged storage or heating. To convert the boroxine back to the monomeric boronic acid, you can treat the mixture with water.[7] Dissolving the crude product in a solvent like ethyl acetate and washing with a small amount of water during the workup can help hydrolyze the boroxines.[7] Recrystallization from a solvent system containing water can also be effective.
Q4: Are there non-chromatographic methods to purify my product?
A4: Yes, several techniques can be employed:
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification method.[5][6] Screening various solvents or solvent mixtures is crucial to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Derivatization: You can selectively derivatize the unreacted boronic acid. For instance, forming a diethanolamine adduct can make it crystalline and easily separable.[4][6] Another method is to convert the boronic acid to its potassium trifluoroborate salt, which often has different solubility properties.[6]
-
Scavenger Resins: Silica-based scavengers with functional groups that bind to boronic acids, such as those containing diol moieties, can be used to selectively remove the unreacted starting material from the reaction mixture.[8]
Troubleshooting Guides
Problem 1: Product is Co-eluting with Starting Material in Reverse-Phase HPLC
Possible Cause: The similar polarity and functional groups of your product and the this compound starting material can make separation on a C18 column challenging.
Troubleshooting & Optimization:
-
pH Adjustment of the Mobile Phase: The ionization state of both the boronic acid and the dimethylamino group is pH-dependent. Systematically screen different pH values for your aqueous mobile phase (e.g., using formic acid for low pH and ammonium bicarbonate for high pH) to alter the retention times of your product and the starting material. At low pH, the amine will be protonated, increasing polarity, while at high pH, the boronic acid will be a boronate, also increasing polarity.
-
Solvent System Optimization: Experiment with different organic modifiers (acetonitrile vs. methanol) and gradient profiles. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivities for aromatic and polar compounds.
Problem 2: Low Recovery After Acid-Base Extraction
Possible Cause: The amphoteric nature of your product can lead to its partial solubility in both the acidic and basic aqueous layers, as well as the organic layer, leading to poor recovery.
Troubleshooting & Optimization:
-
Precise pH Control: Use a pH meter to carefully adjust the pH of your aqueous solutions. Avoid large excesses of acid or base.
-
Back-Extraction: After your initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent. Similarly, wash the combined organic layers with fresh aqueous solution at the same pH to recover any product that may have partitioned incorrectly.
-
Salt Saturation: Saturating the aqueous layer with sodium chloride can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
Experimental Protocols
Protocol 1: Purification via Diethanolamine Adduct Formation
This protocol is useful for selectively removing unreacted this compound.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.
-
Adduct Formation: Add diethanolamine (1.1 equivalents relative to the estimated amount of unreacted boronic acid) to the solution.
-
Precipitation: Stir the mixture at room temperature. The diethanolamine adduct of the boronic acid is often a crystalline solid and will precipitate out of the solution.[4][6]
-
Isolation: Collect the precipitated adduct by filtration. The filtrate will contain your desired product, which can be further purified if necessary.
-
Recovery of Boronic Acid (Optional): The boronic acid can be recovered from the adduct by treating it with an aqueous acid solution and extracting it into an organic solvent.[4]
Protocol 2: General-Purpose Silica Gel Chromatography with a Basic Modifier
This protocol is designed to minimize streaking of basic compounds on silica gel.
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol. Add 0.5-1% triethylamine or ammonium hydroxide to the eluent to improve the spot shape.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (including the basic modifier).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary
| Purification Method | Advantages | Disadvantages | Best For Removing |
| Acid-Base Extraction | Scalable, inexpensive, removes non-polar impurities.[1][2] | Can be problematic for amphoteric products, risk of emulsion formation. | Unreacted starting materials, baseline impurities. |
| Silica Gel Chromatography | High resolving power, well-established technique. | Can have strong interactions with basic compounds leading to poor recovery.[3][5] | Isomeric impurities, products with different polarities. |
| Reverse-Phase HPLC | Excellent for polar compounds, high resolution. | Requires specialized equipment, can be expensive for large-scale purification. | Polar impurities, closely related structural analogs. |
| Recrystallization | Can provide very high purity, scalable.[5][6] | Product must be a solid, requires screening for suitable solvents. | Impurities with different solubility profiles. |
| Derivatization/Scavenging | Highly selective for boronic acids.[6][8] | Adds extra steps to the synthesis, may require specific reagents. | Trace to moderate amounts of boronic acid impurities. |
Logical Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved from [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021, February 23). Retrieved from [Link]
-
Suzuki purification problem : r/OrganicChemistry - Reddit. (2018, November 5). Retrieved from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved from [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.). Retrieved from [Link]
-
Formose Reaction Controlled by a Copolymer of N,N-Dimethylacrylamide and 4-Vinylphenylboronic Acid - MDPI. (n.d.). Retrieved from [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Overcoming Catalyst Poisoning in Suzuki Reactions with Amino-Substituted Phenylboronic Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving amino-substituted phenylboronic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles, particularly catalyst poisoning, and optimize your synthetic strategies.
Section 1: Understanding the Challenge: Why Amino-Substituted Substrates are Problematic
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds. However, the presence of an amino group on a phenylboronic acid introduces a significant challenge: catalyst poisoning. The lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst, leading to the formation of inactive or less active catalyst species.[1] This coordination can effectively halt the catalytic cycle, resulting in low yields or complete reaction failure.
Diagram: The Suzuki Catalytic Cycle and the Point of Inhibition
Caption: Catalyst poisoning by amino-substituted boronic acid.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose and solve common issues encountered when using amino-substituted phenylboronic acids in Suzuki reactions.
Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes and solutions?
Low conversion is the most common symptom of catalyst poisoning. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Direct Catalyst Inhibition
The amino group's lone pair directly coordinates to the palladium center, inhibiting its catalytic activity.[1]
Solutions:
-
Ligand Selection is Crucial: Switch to bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, making it more difficult for the amino group to coordinate.[2] They also promote the desired reductive elimination step.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]
| Ligand Class | Recommended Ligands | Rationale for Use with Amino-Substituted Substrates |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination while sterically hindering amine coordination.[1] |
| Dialkylphosphines | PCy₃, P(t-Bu)₃ | Highly electron-donating, which can be beneficial for less reactive aryl chlorides.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form robust bonds with palladium, potentially resisting displacement by the amino group. |
Potential Cause 2: Protodeboronation
This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often exacerbated by the basic conditions required for the Suzuki coupling.[2]
Solutions:
-
Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable towards hydrolysis than boronic acids.[2][4] MIDA boronates are another excellent option for the slow release of the boronic acid.[4]
-
Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize water, which participates in protodeboronation.
-
Choice of Base: A weaker base might slow down the rate of protodeboronation. Consider screening bases like K₃PO₄ or KF.[5]
Potential Cause 3: Homocoupling of the Boronic Acid
This side reaction forms a biaryl from two molecules of the boronic acid and is often promoted by the presence of oxygen.[2]
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[6]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[2][7]
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Section 3: Frequently Asked Questions (FAQs)
Q2: Should I protect the amino group? If so, what protecting groups are recommended?
Protecting the amino group is a common and often effective strategy to prevent catalyst poisoning. By temporarily masking the nitrogen's lone pair, you can significantly improve reaction outcomes.
Recommended Protecting Groups:
| Protecting Group | Deprotection Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl) | Stable to a wide range of reaction conditions, easy to introduce and remove. |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many other protecting groups. |
| Piv (Pivaloyl) | Strong base or acid | Can be more robust than Boc under certain conditions. |
While protection adds steps to your synthesis, it can be a reliable way to ensure a successful Suzuki coupling.[8]
Q3: I am observing dehalogenation of my aryl halide starting material. What causes this and how can I prevent it?
Dehalogenation is a side reaction where the halide on your electrophile is replaced by a hydrogen atom.
Causes and Prevention:
-
Hydride Sources: Ensure your solvents are not a source of hydrides. For example, some alcohols under basic conditions can act as hydride donors.[2]
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the extent of this side reaction.
Q4: What is the best palladium precursor for these challenging reactions?
While various palladium sources can be used, some are better suited for challenging couplings.
-
Pd(OAc)₂ (Palladium(II) Acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common and effective precursors when used with an appropriate ligand.[9]
Section 4: Experimental Protocol: A General Starting Point
This protocol provides a robust starting point for a Suzuki-Miyaura coupling with an amino-substituted phenylboronic acid derivative. Optimization will likely be necessary for your specific substrates.
General Procedure for Suzuki Coupling with a Protected Aminophenylboronic Ester
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), the protected aminophenylboronic ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or 2-MeTHF) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling. Benchchem.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- BenchChem Technical Support Team. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (2023). Journal of Organic Chemistry.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).
- Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?
- ResearchGate.
- ResearchGate. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. (2006). Journal of the American Chemical Society.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023).
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem.
- Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- ResearchGate. (2023). Suzuki reactions promoted by different ligands.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010).
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2001). Organic Letters.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015).
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on the efficiency of 3-((Dimethylamino)methyl)phenylboronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-((Dimethylamino)methyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique ortho-dimethylaminomethyl substituent presents specific challenges and opportunities in reaction optimization, primarily related to solvent choice.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this specific boronic acid often trace back to a few critical parameters beyond general Suzuki-Miyaura reaction issues:
-
Solvent Choice: The solvent plays a crucial role in managing the intramolecular coordination of the dimethylamino group. Protic solvents can interact with the nitrogen atom, influencing the boronic acid's reactivity.
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. The Pd(0) species is the active catalyst; if using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are sensitive to air.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. It is critical to properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base Selection: The choice of base is interdependent with the solvent. The base must be sufficiently strong to facilitate transmetalation without causing degradation of your starting materials or products.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. For this substrate, the basicity of the dimethylamino group can sometimes facilitate this process.
-
Anhydrous Conditions: Water is a common proton source for protodeboronation. Employing anhydrous solvents and reagents can significantly reduce this side reaction.
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition. These esters often release the boronic acid slowly into the reaction mixture, minimizing its concentration and the rate of protodeboronation.
Q3: How does the ortho-dimethylaminomethyl group influence the reaction, and how does the solvent affect this?
A3: The dimethylamino group can form an intramolecular dative bond with the boron atom. This interaction is highly dependent on the solvent environment. In aprotic solvents, this intramolecular coordination is more likely to be present. However, in protic media, the solvent can interact with the nitrogen, disrupting this internal coordination. This interplay can affect the rate of transmetalation in the catalytic cycle. The choice of solvent can therefore be used to modulate the reactivity of the boronic acid.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Choice | The polarity and protic nature of the solvent are critical. Non-polar, aprotic solvents (e.g., Toluene, Dioxane) may favor the intramolecularly coordinated, less reactive form of the boronic acid. Polar aprotic solvents (e.g., DMF, THF) or the addition of a co-solvent like water can disrupt this coordination and potentially increase reactivity. A solvent screen is highly recommended. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust, air-stable precatalyst. Ensure proper storage under an inert atmosphere. |
| Incomplete Degassing | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Base Incompatibility | The solubility and strength of the base are crucial. If using an aqueous base, ensure vigorous stirring. For anhydrous conditions, ensure the base is finely powdered and dry. Consider screening bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. |
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | Leads to homocoupling of the boronic acid. Ensure rigorous degassing and maintenance of an inert atmosphere. |
| Presence of Water | Can lead to protodeboronation. If this is a major issue, switch to anhydrous solvents and reagents. Ensure the base is anhydrous if necessary. |
| Reaction Temperature Too High | Excessive heat can lead to the degradation of the catalyst, boronic acid, or product. Screen a range of temperatures (e.g., 80-110 °C). |
Data Presentation: Solvent Effects on Reaction Efficiency
The following table provides representative data on how solvent selection can impact the yield of the Suzuki-Miyaura coupling of this compound with an aryl bromide. These are illustrative values based on general principles and should be used as a guide for reaction optimization.
| Solvent System | Dielectric Constant (ε) | Solvent Type | Typical Yield (%) | Notes |
| Toluene | 2.4 | Non-polar Aprotic | 40-60% | May favor intramolecular coordination, potentially slowing the reaction. |
| 1,4-Dioxane | 2.2 | Non-polar Aprotic | 50-70% | Similar to toluene, but often a good starting point. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 60-85% | Increased polarity can help disrupt intramolecular coordination. |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | 70-95% | Highly polar, can be very effective but may require more rigorous purification. |
| 1,4-Dioxane / Water (10:1) | - | Biphasic | 80-95% | The presence of water can significantly accelerate the transmetalation step. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 65-80% | Another polar aprotic option, but outcomes can be substrate-dependent. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Microwave-Assisted Suzuki Coupling with 3-((Dimethylamino)methyl)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in microwave-assisted Suzuki coupling reactions involving 3-((dimethylamino)methyl)phenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address specific challenges you may encounter during your experiments.
Q1: My reaction shows low to no yield of the desired biaryl product. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings are a common issue and can often be resolved by systematically evaluating the following parameters:
-
Catalyst System: Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation. For challenging couplings, consider using more active, bulky, and electron-rich phosphine ligands like those from the Buchwald series (e.g., SPhos, XPhos).[1]
-
Reaction Conditions: Inadequate degassing can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, especially if not stored properly.
-
Base Selection: The choice of base is critical. Ensure it is sufficiently strong and soluble in the reaction medium to activate the boronic acid for transmetalation. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
Q2: I am observing significant formation of side products, such as homocoupled boronic acid (a biaryl of 3-((dimethylamino)methyl)phenyl) or protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize these?
A2: The formation of these side products is a known challenge in Suzuki couplings.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species. To minimize homocoupling, ensure thorough degassing of your reaction mixture and consider using a Pd(0) catalyst source directly or a precatalyst system that efficiently reduces Pd(II) to Pd(0).[2]
-
Protodeboronation: This is the replacement of the boronic acid moiety with a hydrogen atom and can be a significant issue, especially with aqueous bases. To mitigate this, you can try using anhydrous conditions or switching to a milder base like potassium fluoride (KF).
Q3: Could the dimethylamino group on my boronic acid be interfering with the reaction?
A3: Yes, the dimethylamino group can play a significant role in the reaction, which may not be observed with simpler phenylboronic acids.
-
Intramolecular Coordination: The nitrogen atom of the dimethylamino group can coordinate to the palladium center. This intramolecular chelation can potentially stabilize the catalyst but may also hinder the catalytic cycle, leading to lower yields. If you suspect this is an issue, consider using a ligand that can compete with this coordination or adjusting the reaction temperature to favor the desired catalytic pathway.
-
Aminative Coupling: In some cases, amine functionalities can participate in the reaction, leading to the formation of a C-N bond instead of the expected C-C bond, a process known as aminative Suzuki-Miyaura coupling. If you are observing unexpected products containing a new C-N bond, this might be the cause. Careful analysis of your product mixture by mass spectrometry and NMR is crucial.
Q4: What are the recommended starting conditions for a microwave-assisted Suzuki coupling with this compound?
A4: A good starting point for optimization would be:
-
Reactants: Aryl halide (1.0 mmol), this compound (1.2-1.5 mmol).
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos or XPhos (2-4 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).
-
Solvent: A degassed mixture of a polar aprotic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DMF/H₂O (4:1).
-
Microwave Conditions: Ramp the temperature to 100-120 °C and hold for 10-30 minutes.[3][4][5][6]
Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Data Presentation
Table 1: Effect of Different Bases on Yield in a Model Microwave-Assisted Suzuki Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | KOH | EtOH/H₂O | 120 | 2 | 95 |
| 2 | K₃PO₄ | EtOH/H₂O | 120 | 2 | 92 |
| 3 | K₂CO₃ | EtOH/H₂O | 120 | 2 | 88 |
| 4 | Et₃N | EtOH/H₂O | 120 | 2 | 85 |
Data adapted from a representative microwave-assisted Suzuki coupling of 4'-bromoacetophenone with phenylboronic acid.[3]
Table 2: Effect of Different Solvents on Yield in a Model Microwave-Assisted Suzuki Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 2 | K₂CO₃ | THF/H₂O | 100 | 15 | 75 |
| 3 | K₂CO₃ | DMF/H₂O | 100 | 15 | 68 |
| 4 | K₂CO₃ | Acetonitrile/H₂O | 100 | 15 | 62 |
Data adapted from a representative microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[7][8]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This is a generalized procedure and should be optimized for your specific aryl halide.
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters to ramp to the desired temperature (e.g., 120 °C) and hold for the specified time (e.g., 15 minutes).[3][4]
-
Workup: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized workflow for a microwave-assisted Suzuki coupling experiment.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography of 3-((Dimethylamino)methyl)phenylboronic Acid Derivatives
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatography purification of compounds derived from 3-((Dimethylamino)methyl)phenylboronic acid. The unique bifunctional nature of these molecules—containing both a basic tertiary amine and an acidic boronic acid group—presents specific challenges that this guide aims to address with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking or tailing severely on a standard silica gel column?
This is the most common issue encountered. It is primarily caused by strong acid-base interactions between the basic tertiary amine group of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to non-ideal elution behavior, resulting in broad, tailing peaks that significantly compromise separation efficiency and purity.
Q2: My compound appears to be stuck at the top of the column and won't elute, even with highly polar solvents like 100% ethyl acetate or methanol.
Irreversible adsorption occurs when the interaction with the stationary phase is too strong. The basic amine functionality is likely the main cause.[1] In some cases, the compound may be degrading on the acidic silica surface.[3] To resolve this, you must either neutralize the acidic sites on the silica or use an alternative, less acidic stationary phase.
Q3: I see two or more spots on my TLC plate that seem to be related to my product. What are they?
Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[4] This dehydration reaction can occur on the surface of the TLC plate or in solution, leading to multiple spots. The boroxine is typically less polar than the corresponding boronic acid. Confirming the identity of these spots can be done via mass spectrometry analysis of material scraped from the TLC plate.
Q4: What is the best general-purpose stationary phase for purifying these compounds?
There is no single "best" phase, as the optimal choice depends on the specific derivative's properties. However, a good starting point is to move away from standard silica gel.
-
Amine-functionalized silica is an excellent choice as it masks the acidic silanols and provides a more inert surface, preventing the problematic amine interactions.[2][5]
-
Neutral alumina can also be effective, offering a different selectivity compared to silica and avoiding the acidity issues.[6]
-
Reversed-phase silica (C18) is a powerful alternative, especially for HPLC, where pH control of the mobile phase can be used to manipulate the retention of the ionizable compound.
Q5: How can I effectively monitor my column fractions for a UV-inactive derivative?
If your derivative lacks a strong UV chromophore, you can use a specific staining method for the boronic acid group. A simple and effective method is to dip the TLC plates in a solution of alizarin , which forms a fluorescent complex with boronic acids, visible under a 366 nm UV lamp.[7]
In-Depth Troubleshooting Guides
Section 1: Method Development and Optimization
Q: How do I select and optimize a mobile phase to prevent peak tailing?
The key is to suppress the unwanted interactions between your basic analyte and the acidic stationary phase. This is achieved by adding a competitive base or by controlling the protonation state of your molecule.
The Causality: The lone pair of electrons on the tertiary amine nitrogen strongly adsorbs to the proton-donating silanol groups on silica. To achieve a clean separation, you must add a mobile phase modifier that competes for these active sites or ensures your amine is in a non-ionic, free-base form.[1]
Solutions:
-
Add a Competing Amine: Incorporating a small amount of a volatile amine into your eluent is the most common solution for silica gel chromatography. Triethylamine (TEA) is a standard choice.
-
Protocol: Start by adding 0.1-1% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This small amount of TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.[1]
-
-
Control the pH: The charge of your molecule dramatically affects its retention. The tertiary amine will be protonated (charged) at acidic pH and neutral at alkaline pH.[8]
-
On reversed-phase (C18) columns, using a mobile phase with a high pH (e.g., pH > 8, using an ammonium formate buffer) will neutralize the amine, making it more hydrophobic and increasing its retention, often leading to better peak shape.[1]
-
Workflow for Mobile Phase Selection
Caption: A decision workflow for selecting a mobile phase.
Section 2: Stationary Phase and Column Issues
Q: My compound seems to be decomposing on the column. How can I confirm this and what is the solution?
Compound degradation on silica is often due to the high acidity of the stationary phase surface.[3] Boronic acids and their derivatives can be sensitive to these conditions.
The Causality: The silica surface acts as a solid acid catalyst. This can lead to hydrolysis of sensitive functional groups or other undesired side reactions.
Solutions & Protocols:
-
Test for Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or a significant decrease in the main spot's intensity compared to a freshly spotted sample, your compound is likely unstable on silica.[3]
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. Use Brockmann Grade II or III for most applications.[6][9]
-
Amine-Functionalized Silica: This is often the best choice, as the surface is rendered slightly basic, which is ideal for purifying basic compounds.[5]
-
Boric Acid Impregnated Silica: For issues related to the boronic acid moiety itself (rather than the amine), impregnating the silica gel with boric acid has been shown to reduce over-adsorption and improve recovery for boronic esters.[10] This technique may be adapted for boronic acids.
-
Table 1: Comparison of Stationary Phases
| Stationary Phase | Pros | Cons | Best For... |
| Standard Silica Gel | Inexpensive, widely available, high resolving power for neutral compounds. | Acidic surface causes tailing and degradation of basic amines.[1] | Not recommended without a mobile phase modifier. |
| Neutral Alumina | Less acidic than silica, good for separating amines.[6] | Can have lower resolving power, activity can vary with water content. | Compounds that are unstable on silica gel. |
| Amine-Silica | Excellent for basic compounds, eliminates peak tailing, uses simple eluents.[2][5] | More expensive than standard silica. | Routine purification of derivatives with tertiary amine groups. |
| Reversed-Phase (C18) | Excellent for HPLC, allows for pH control of the mobile phase for optimal selectivity. | Requires aqueous mobile phases, may not be suitable for flash chromatography of highly nonpolar derivatives. | High-purity analysis and purification via HPLC. |
Section 3: Elution and Detection
Q: How does pH affect the behavior of my compound during chromatography?
The pH of the micro-environment on the column surface and in the mobile phase dictates the ionization state of both the tertiary amine and the boronic acid, which in turn governs the compound's polarity and interactions.
The Causality:
-
Low pH (Acidic): The tertiary amine is protonated to form a cationic ammonium salt (-N(CH₃)₂H⁺). This makes the molecule highly polar and can lead to strong ionic interactions or, on reversed-phase, very early elution.[8]
-
Neutral pH: The molecule may exist as a zwitterion, with a protonated amine and a deprotonated boronate group. This can lead to complex chromatographic behavior.
-
High pH (Basic): The tertiary amine is in its neutral, free-base form, making it less polar.[1] The boronic acid group will be deprotonated to an anionic boronate (-B(OH)₃⁻), which is more polar.
The dominant effect in normal-phase chromatography on silica is the interaction of the amine group. Keeping it in its neutral, free-base form with a basic modifier is crucial for good chromatography.
Diagram: Effect of pH on Analyte Ionization State
Caption: Ionization state of the analyte at different pH values.
Key Experimental Protocols
Protocol 1: Dry Loading a Sample for Column Chromatography
Dry loading is recommended when your sample has poor solubility in the initial, less polar mobile phase, preventing it from being loaded in a minimal volume of solvent.[11]
Methodology:
-
Dissolve your crude compound in a suitable solvent (e.g., Dichloromethane, Methanol).
-
Add a portion of silica gel to the solution (approximately 5-10 times the mass of your crude sample).
-
Thoroughly mix the slurry to ensure the compound is evenly distributed.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently pour this silica-adsorbed sample onto the top of your pre-packed column.
-
Carefully add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.
-
Proceed with the elution as planned.
Protocol 2: TLC Staining for Boronic Acids with Alizarin
This protocol allows for the selective visualization of boronic acid-containing compounds on a TLC plate.[7]
Materials:
-
Alizarin solution: 1 mM alizarin in acetone.
-
Developed and dried TLC plate.
-
UV lamp (366 nm).
Methodology:
-
Briefly dip the dried TLC plate into the 1 mM alizarin solution in acetone for 1-2 seconds.
-
Remove the plate and allow it to air dry completely in a fume hood. The plate will typically turn a light pink/purple color.
-
Observe the plate under a 366 nm UV lamp.
-
Positive Result: Spots containing boronic acids will appear as bright yellow-orange fluorescent spots against the darker background.[7]
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Li, Y., Yang, Q., & Liu, Z. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2073–2082. [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]
-
D'Orazio, G., et al. (2022). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 220, 114971. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Jayaraman, M., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3249-3255. [Link]
-
Shukla, V. G., et al. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF on ResearchGate. Retrieved from [Link]
-
Various Authors. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved from [Link]
-
Duval, F.L., Wardani, P.A., & Zuilhof, H. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Retrieved from [Link]
-
A. Joseph. (2021). What is the pH effect on the separation of amino acid by ion exchange chromatography?. Let's Talk Science. Retrieved from [Link]
-
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
PubChem. (n.d.). {4-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Duval, F., & van Beek, T. A. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synlett, 23(15), 2267-2269. Retrieved from [Link]
-
Dolan, J. W. (n.d.). HPLC Troubleshooting. LCGC North America. Retrieved from [Link]
- Henkel, K., & Korp, J. (1979). Process for the purification of tertiary amines. Google Patents.
-
Zhang, L., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(5), 6345-6364. [Link]
-
Ilisz, I., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 216-226. [Link]
-
Polak, B., & Sajewicz, M. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Chromatographia, 63, 201-205. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(N,N-Dimethylamino)phenylboronic Acid. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Al-Bayati, Y. K. (2011). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Tikrit University Journal of Pure Science. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Waters. Retrieved from [Link]
-
Duval, F., et al. (2015). Figure 2 from Selective on-line detection of boronic acids and derivatives.... Semantic Scholar. Retrieved from [Link]
-
Save My Exams. (2025). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Haddad, P. R., & Dolan, J. W. (2001). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. Retrieved from [Link]
-
PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Removing palladium catalyst residues from reactions with 3-((Dimethylamino)methyl)phenylboronic acid
Topic: Removing Palladium Catalyst Residues from Reactions with 3-((Dimethylamino)methyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalyst residues from reactions involving this compound. The presence of the dimethylamino group can lead to strong chelation with palladium, making its removal a significant challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium residues from reactions involving this compound?
A1: The primary challenge stems from the molecular structure of the boronic acid and the resulting products. The tertiary amine of the dimethylamino group acts as a strong ligand, forming stable, soluble complexes with palladium. This chelation makes the palladium less accessible to standard removal techniques like simple filtration.
Q2: What are the most effective methods for removing palladium from reactions involving this amine-containing boronic acid?
A2: The most successful approaches typically involve a combination of methods. The most prevalent and effective techniques include:
-
Adsorption onto Scavenger Resins: Solid-supported scavengers with a high affinity for palladium are highly effective. Thiol-based (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT)-based scavengers (e.g., MP-TMT) are often the most successful.[1][2]
-
Activated Carbon Treatment: Activated carbon is a cost-effective option for adsorbing palladium residues. However, its non-specific nature can sometimes result in the loss of the desired product, so careful optimization is required.[3][4]
-
Crystallization: Purification of the final product by crystallization can be an effective method to leave palladium impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.
Q3: How do I choose the best palladium scavenger for my specific reaction?
A3: Selecting the optimal scavenger requires consideration of several factors:
-
Nature of the Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands coordinated to the palladium can influence its affinity for different scavengers. Thiol-based scavengers are generally effective for Pd(II).
-
Nature of Your Product: The scavenger should not react with or strongly adsorb your final product. Given the presence of the basic dimethylamino group, scavengers with acidic properties should be used with caution.
-
Solvent System: The polarity of the solvent can affect the efficiency of the scavenger and the solubility of the palladium species.
-
Screening: It is highly recommended to perform a small-scale screen of several different scavengers to identify the most effective one for your specific reaction conditions.
Q4: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory agencies such as the FDA and EMA have strict limits on elemental impurities in drug products. Palladium is considered a metal of significant toxicological concern, and the limits are typically in the low parts per million (ppm) range.[5]
Troubleshooting Guide
Issue 1: High Levels of Residual Palladium After Scavenging
-
Possible Cause: Strong chelation of palladium by the dimethylamino group on your product, preventing the scavenger from effectively binding to the metal.
-
Solutions:
-
Increase Scavenger Equivalents: Use a higher loading of the scavenger resin.
-
Optimize Reaction Conditions: Increase the scavenging temperature (e.g., to 50-60 °C) and extend the treatment time (e.g., up to 24 hours) to improve the kinetics of palladium binding.[1]
-
pH Adjustment: Carefully adjusting the pH of the reaction mixture with a non-chelating acid before adding the scavenger can sometimes disrupt the palladium-amine complex, making the palladium more available for scavenging. This should be done with caution to avoid product degradation.
-
Combination of Methods: Employ a sequential treatment. For example, an initial treatment with activated carbon could be followed by a more specific, high-affinity scavenger like a thiol- or TMT-based resin.[6]
-
Issue 2: Significant Loss of Product During Palladium Removal
-
Possible Cause: Your product, containing a basic amine group, may be adsorbing to the scavenger material, particularly if the scavenger has acidic sites.
-
Solutions:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. This can be determined through optimization experiments.
-
Thoroughly Wash the Scavenger: After filtration, wash the scavenger resin with fresh solvent to recover any adsorbed product.
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product than others. A screening study can identify a scavenger that is more selective for palladium.
-
Change the Solvent: The choice of solvent can influence the non-specific binding of your product to the scavenger. A solvent in which your product is highly soluble may reduce this interaction.
-
Issue 3: Inconsistent Palladium Removal Results Between Batches
-
Possible Cause: Variations in the final state of the palladium catalyst (e.g., different ratios of Pd(0) to Pd(II), formation of palladium colloids) at the end of the reaction.
-
Solutions:
-
Standardize Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step.
-
Use a Broad-Spectrum Scavenger: Scavengers like TMT-based resins are often effective against a wider range of palladium species.[2]
-
Pre-treatment of the Reaction Mixture: In some cases, a mild oxidation or reduction step prior to scavenging can convert the various palladium species into a single form that is more easily removed.
-
Data on Scavenger Performance
| Scavenger Type | Support | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Key Considerations |
| Thiol | Silica | 500 - 2000 | < 10 - 50 | Effective for Pd(II). May have some affinity for amine-containing products. |
| TMT | Polystyrene/Silica | 500 - 33,000 | < 5 - 200 | Broad-spectrum for various Pd species. Generally high efficiency.[7] |
| Activated Carbon | - | 80 - 800 | < 1 - 100 | Cost-effective. Can lead to product loss due to non-specific adsorption.[4][6] |
| Triamine | Silica | High | Moderate | Can be effective, but the amine functionality may compete with the product for palladium binding. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
-
Dissolution: Following the reaction work-up, dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 4-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to determine the effectiveness of the scavenging.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and general workflows for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. sopachem.com [sopachem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Performance of 3-((Dimethylamino)methyl)phenylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is critical to the success of this palladium-catalyzed transformation. This guide provides an in-depth comparison of 3-((dimethylamino)methyl)phenylboronic acid and its ortho and para isomers, offering insights into how the seemingly subtle change in the substituent position dramatically influences reactivity, reaction yields, and mechanistic pathways in Suzuki coupling reactions.
Introduction to the Isomers: More Than Just Positional Changes
The (dimethylamino)methyl group, a common functionality in medicinal chemistry, introduces both electronic and steric effects that are highly dependent on its position on the phenylboronic acid ring. Understanding these differences is key to rational catalyst selection and reaction design.
-
2-((Dimethylamino)methyl)phenylboronic acid (ortho isomer): The proximity of the nitrogen atom to the boronic acid group allows for the potential of intramolecular coordination, a factor that can significantly alter the reaction mechanism.[2]
-
This compound (meta isomer): In this configuration, the (dimethylamino)methyl group primarily exerts an electronic effect on the boronic acid's reactivity.
-
4-((Dimethylamino)methyl)phenylboronic acid (para isomer): With the substituent positioned opposite the boronic acid, this isomer presents a different electronic profile compared to the meta isomer, with minimal steric hindrance.
Comparative Performance in Suzuki Coupling: A Tale of Three Isomers
Mechanistic Considerations: The Interplay of Sterics and Electronics
The Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of the Isomers: A Practical Guide
The accessibility of the boronic acid isomers is a crucial consideration for any synthetic campaign. Below are generalized, reliable protocols for the synthesis of each isomer, typically starting from the corresponding bromo-N,N-dimethylbenzylamine.
General Synthetic Scheme:
The most common route involves a lithium-halogen exchange followed by quenching with a borate ester.
-
Lithiation: The starting bromobenzyl-N,N-dimethylamine is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (-78 °C). An organolithium reagent, typically n-butyllithium, is added dropwise to effect the lithium-halogen exchange.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the aryllithium species.
-
Hydrolysis: The reaction is quenched with an aqueous acid to hydrolyze the boronate ester to the desired boronic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures. [4] Materials:
-
3-Bromo-N,N-dimethylbenzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-bromo-N,N-dimethylbenzylamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Add trimethyl borate (1.5-2.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.
-
Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired this compound.
Note: Similar protocols can be applied for the synthesis of the ortho and para isomers starting from the corresponding bromo-N,N-dimethylbenzylamines.
Conclusion and Recommendations
The choice between 2-, 3-, and 4-((dimethylamino)methyl)phenylboronic acid in Suzuki coupling reactions is a strategic one, dictated by the desired outcome and the steric and electronic tolerance of the reaction.
-
For high yields and mild reaction conditions, 4-((dimethylamino)methyl)phenylboronic acid is the preferred isomer. Its para-substituent provides favorable electronic properties with minimal steric hindrance.
-
This compound offers a reliable alternative, typically providing good to excellent yields, though it may be slightly less reactive than its para counterpart.
-
2-((Dimethylamino)methyl)phenylboronic acid presents the most challenges due to significant steric hindrance. However, its unique potential for intramolecular coordination can be exploited with careful optimization of reaction conditions, particularly the ligand and base, and may be necessary when the ortho substitution pattern is required for the final target molecule.
For researchers in drug development, where the precise placement of functional groups is paramount, understanding these reactivity trends is essential for efficient and successful synthesis campaigns.
References
-
Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. - ResearchGate. (n.d.). Retrieved December 30, 2025, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11). Retrieved December 30, 2025, from [Link]
-
Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved December 30, 2025, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2018, September 11). Retrieved December 30, 2025, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020, September 16). Retrieved December 30, 2025, from [Link]
-
Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... - ResearchGate. (n.d.). Retrieved December 30, 2025, from [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). Retrieved December 30, 2025, from [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate. (n.d.). Retrieved December 30, 2025, from [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. (2019, December 28). Retrieved December 30, 2025, from [Link]
-
(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | CAS 1485417-01-3. (n.d.). Retrieved December 30, 2025, from [Link]
-
4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem. (n.d.). Retrieved December 30, 2025, from [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. (2018, September 11). Retrieved December 30, 2025, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (2018, May 9). Retrieved December 30, 2025, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (2007, May 1). Retrieved December 30, 2025, from [Link]
-
{4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem. (n.d.). Retrieved December 30, 2025, from [Link]
-
{2-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 2734345 - PubChem. (n.d.). Retrieved December 30, 2025, from [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023, January 29). Retrieved December 30, 2025, from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (2004, December 1). Retrieved December 30, 2025, from [Link]
Sources
A Comparative Guide to Amino-Substituted Phenylboronic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Direct amidation, the formation of a stable amide bond from a carboxylic acid and an amine, is a fundamental transformation in organic synthesis, central to the creation of pharmaceuticals, polymers, and other advanced materials. Traditionally reliant on stoichiometric coupling reagents that generate significant waste, the field has shifted towards more sustainable catalytic methods. Among these, arylboronic acids have emerged as highly effective catalysts that operate under mild conditions with water as the only byproduct, aligning with the principles of green chemistry.
This guide provides a comparative analysis of substituted phenylboronic acid catalysts in direct amidation reactions. By examining experimental data, we will explore how the electronic and steric properties of substituents, particularly the position of an amino group, influence catalytic efficacy.
Performance Comparison of Substituted Phenylboronic Acid Catalysts
The catalytic activity of an arylboronic acid in direct amidation is profoundly influenced by the substituents on the phenyl ring. Electron-withdrawing groups generally enhance the Lewis acidity of the boron atom, which is believed to accelerate the rate-determining step of the catalytic cycle. Furthermore, substituents at the ortho position can exert unique steric and electronic effects that significantly boost catalytic performance.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3,4,5-Trifluorophenylboronic acid | 1 | Toluene | Reflux (111) | 16 | 94-95 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene | Reflux (111) | 12 | ~90 |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | 5 | Fluorobenzene | Reflux (85) | 24 | 64 |
| ortho-Iodophenylboronic acid | 10 | CH₂Cl₂ | Room Temp. | 24 | 85 |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | 10 | CH₂Cl₂ | Room Temp. | 7 | 98 |
Data compiled from publicly available research literature. Conditions for each entry may vary based on the specific substrates used in the cited study.[1][2]
Analysis of Substituent Effects:
-
Electronic Effects : Arylboronic acids featuring electron-withdrawing groups (e.g., -F, -CF₃) are generally more Lewis acidic and often exhibit higher catalytic activity.[1] This enhancement is attributed to a more electrophilic boron center, which facilitates the activation of the carboxylic acid.
-
Steric and Positional Effects (The ortho-Effect) : The position of the substituent is critical. Ortho-substituted catalysts, such as ortho-iodophenylboronic acid, often display significantly higher activity than their meta or para counterparts.[2][3] This is not solely due to electronics; the ortho-substituent is believed to play a role in preventing catalyst deactivation and may participate in the transition state, for example, through hydrogen bonding.[2] The enhanced activity of 5-methoxy-2-iodophenylboronic acid (MIBA) over the parent ortho-iodophenylboronic acid suggests that electronic and steric effects can be finely tuned for optimal performance.[2]
Implications for Amino-Substituted Phenylboronic Acids:
Based on these principles, the catalytic performance of aminophenylboronic acid isomers can be inferred:
-
ortho-Aminophenylboronic acid : This isomer is expected to be a highly effective catalyst. The ortho-amino group could engage in intramolecular interactions that stabilize the transition state, analogous to the ortho-iodo effect.
-
meta- and para-Aminophenylboronic acid : The amino group is electron-donating, which would decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, potentially leading to lower catalytic activity. However, they can still function as effective catalysts, particularly under optimized reaction conditions.
Catalytic Mechanism for Direct Amidation
The currently accepted mechanism for arylboronic acid-catalyzed direct amidation involves several key steps. The process is initiated by the formation of an acyloxyboronic acid intermediate from the catalyst and the carboxylic acid, a condensation reaction that liberates one molecule of water. The amine then performs a nucleophilic attack on the carbonyl carbon of this activated intermediate. The subsequent collapse of the tetrahedral intermediate yields the final amide product and regenerates the boronic acid catalyst. The removal of water is crucial as it drives the initial equilibrium towards the formation of the active catalytic species.[4][5]
Figure 1. Proposed catalytic cycle for the direct amidation of carboxylic acids and amines.
Experimental Protocols
Below is a representative protocol for the direct amidation of a carboxylic acid and an amine using a phenylboronic acid catalyst. This can be adapted to compare the efficacy of different amino-substituted isomers.
General Protocol for Catalytic Amidation
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid Catalyst (e.g., ortho-aminophenylboronic acid, 0.1 mmol, 10 mol%)
-
Activated Molecular Sieves (4 Å, 250 mg)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, the amine, the arylboronic acid catalyst, and the activated molecular sieves.
-
Seal the flask with a septum and purge with an inert atmosphere (e.g., Argon) for 5-10 minutes.
-
Add the anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux, 80-110 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the sieves with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Experimental Workflow for Catalyst Comparison
To objectively compare the performance of different amino-substituted phenylboronic acids (ortho, meta, and para), a parallel experimental setup is recommended. This ensures that variations in yield and reaction rate can be directly attributed to the catalyst structure.
Figure 2. Workflow for the comparative study of amino-substituted phenylboronic acid catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 4. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 3-((Dimethylamino)methyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of palladium ligand is a critical parameter for the success of these transformations, profoundly influencing catalytic activity, stability, and selectivity, particularly when utilizing substrates with coordinating groups such as 3-((Dimethylamino)methyl)phenylboronic acid. This guide provides an objective comparison of different palladium ligands for the coupling of this specific boronic acid, supported by experimental data from analogous systems, to aid in the selection of the optimal catalyst system.
The presence of the dimethylamino group in the substrate can present a challenge due to its potential to coordinate with the palladium center, which may influence the catalytic activity. Therefore, the selection of a suitable ligand is paramount to achieve high yields and reaction efficiency. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, are often effective in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Performance Comparison of Palladium Ligands
Direct comparative studies on the Suzuki-Miyaura coupling of this compound are not extensively available in the literature. However, data from reactions involving structurally similar aminophenylboronic acids or other challenging arylboronic acids can provide valuable insights into the relative performance of different palladium ligands. The following table summarizes the performance of several common palladium-ligand systems in Suzuki-Miyaura coupling reactions, which can be used as a guide for catalyst selection.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| XPhos | XPhos Pd G2/G3/G4 | K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 100 | 1 | >95 | Highly effective for a broad range of substrates, including sterically hindered and heteroaryl compounds.[1][2][3][4] |
| SPhos | SPhos Pd G2/G3/G4 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Excellent for challenging couplings, including those with nitrogen-containing heterocycles.[1][2] |
| RuPhos | RuPhos Pd G3 | K₃PO₄ | Dioxane | Room Temp. | 18 | ~90 | Effective for couplings at room temperature. |
| DavePhos | Pd₂(dba)₃ | K₂CO₃ | Toluene | 100 | 16 | ~85-95 | A versatile ligand for a variety of coupling partners. |
| Pd(PPh₃)₄ | Pd(PPh₃)₄ | K₂CO₃/Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 60-90 | A traditional catalyst, often requires longer reaction times and may be less effective for challenging substrates.[1] |
Experimental Workflow
A typical experimental workflow for the Suzuki-Miyaura coupling reaction is depicted in the following diagram. This process involves the careful preparation of reagents under an inert atmosphere, followed by the reaction and subsequent workup and purification of the desired biaryl product.
Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using a Buchwald-type ligand such as XPhos or SPhos. This protocol can be adapted for other ligands and substrates with appropriate optimization of reaction conditions.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the specified time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The choice of palladium ligand is a critical factor in achieving high efficiency in the Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern bulky and electron-rich biaryl phosphine ligands such as XPhos and SPhos generally offer superior performance, enabling high yields under milder conditions and with lower catalyst loadings.[1][2] The provided experimental protocol serves as a robust starting point for the synthesis of biaryl compounds derived from this valuable building block. Researchers should consider screening a variety of ligands and conditions to identify the optimal system for their specific aryl halide coupling partner.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analyzing Reaction Intermediates in Palladium-Catalyzed Couplings with 3-((Dimethylamino)methyl)phenylboronic Acid
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its broad applicability and the general stability of its organoboron reagents have cemented its status as a cornerstone of molecular construction.[2][3] However, as with any sophisticated catalytic process, the devil is in the details—or more specifically, in the transient, often elusive, reaction intermediates that dictate the reaction's efficiency, selectivity, and overall success.
This guide provides an in-depth analysis of the reaction intermediates formed during coupling reactions involving 3-((Dimethylamino)methyl)phenylboronic acid. We move beyond a simple recitation of the catalytic cycle to explore the unique mechanistic implications of the dimethylaminomethyl substituent. By understanding how this internal Lewis base can influence the reaction pathway, researchers can make more informed decisions in catalyst selection, reaction optimization, and troubleshooting. We will compare this reagent to simpler and more sterically hindered analogs, providing a framework for predicting reactivity and offering robust experimental protocols for direct observation and characterization of the key intermediates that govern these powerful transformations.
The Canonical Suzuki-Miyaura Catalytic Cycle: A Foundational Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition into the carbon-halide bond of an organic halide (Ar-X), forming a Pd(II) intermediate. This is followed by the crucial transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: The canonical Suzuki-Miyaura catalytic cycle.
The "Missing Link": Unmasking Pre-Transmetalation Intermediates
For decades, the precise mechanism of the transmetalation step remained a "black box." The transfer of the organic moiety from boron to palladium is not a single, simple event. Groundbreaking work, particularly using low-temperature rapid injection NMR spectroscopy, has successfully intercepted and characterized the key "pre-transmetalation" intermediates.[2][7]
These studies have revealed that before the organic group transfer, a Pd-O-B linkage forms.[2][8] Two primary intermediates have been identified:
-
Tricoordinate Boronic Acid Complex (6-B-3): An unactivated intermediate where the palladium complex is bound to an oxygen of the neutral boronic acid.
-
Tetracoordinate Boronate Complex (8-B-4): An activated intermediate formed after the boronic acid reacts with a base (e.g., hydroxide). This species is more nucleophilic and is often considered the key player in productive transmetalation.[9]
The ability to observe these species directly has validated long-held mechanistic hypotheses and provided a much clearer picture of this critical step.[7]
The Unique Influence of the 3-((Dimethylamino)methyl) Substituent
The title compound, this compound, introduces a fascinating mechanistic variable: an intramolecular Lewis base tethered to the phenyl ring. The nitrogen atom of the dimethylamino group can act as a coordinating ligand. This seemingly minor structural modification can have profound effects on the stability and reactivity of the catalytic intermediates.
We propose that the dimethylamino group can engage in intramolecular coordination with the palladium center, forming a transient, five-membered chelate ring. This chelation could stabilize the oxidative addition product and, more importantly, the pre-transmetalation intermediate. Such stabilization can lower the activation energy for transmetalation and potentially accelerate the overall reaction rate compared to a non-coordinating analog like standard phenylboronic acid. This phenomenon is analogous to the beneficial chelation effects observed with ortho-methoxy substituted phenylboronic acids, where the oxygen atom can coordinate to the palladium center.[10][11]
Caption: Proposed intramolecular coordination in a pre-transmetalation intermediate.
This chelation effect is a double-edged sword. While it may promote the desired transmetalation, it could also potentially lead to catalyst inhibition if the chelation is too strong, preventing subsequent steps like reductive elimination. Therefore, analyzing the kinetics and observing intermediates directly is crucial to understanding its net effect.
Comparative Performance: A Data-Driven Outlook
To contextualize the performance of this compound, it is essential to compare it with other common phenylboronic acids under standardized Suzuki-Miyaura conditions. The following table outlines the expected performance characteristics based on mechanistic principles.
| Feature | Phenylboronic Acid (Baseline) | 2-Methylphenylboronic Acid (Sterically Hindered) | This compound (Coordinating) |
| Expected Transmetalation Rate | Moderate | Slow | Potentially Fast |
| Plausible Rationale | Standard electronic and steric profile. | The ortho-methyl group sterically hinders the approach to the ipso-carbon and rotation around the C-B bond, slowing transmetalation.[10] | Intramolecular coordination of the dimethylamino group may pre-organize the transition state for transmetalation, lowering the activation barrier. |
| Potential for Side Reactions | Susceptible to protodeboronation under harsh basic conditions.[12] | Increased steric bulk can sometimes favor reductive elimination of the halide, leading to hydrodehalogenation of the starting material. | Chelation could alter the electron density at the palladium center, potentially influencing the rate of β-hydride elimination if applicable or other off-cycle pathways. |
| Intermediate Stability | Pre-transmetalation intermediates are highly transient and difficult to observe without specialized techniques.[2] | Steric hindrance might slightly increase the lifetime of intermediates, but they remain elusive. | The chelated intermediate is expected to be more stable and thus more amenable to detection by techniques like NMR and ESI-MS. |
Experimental Guide to Intermediate Analysis
To move from hypothesis to evidence, a multi-pronged analytical approach is required. The following protocols provide a framework for the in-situ analysis of reaction intermediates.
Workflow for Intermediate Characterization
Caption: Workflow for the analysis of Suzuki-Miyaura reaction intermediates.
Protocol 1: In Situ Reaction Monitoring by NMR Spectroscopy
This protocol allows for the quantitative tracking of reactants, products, and potentially observable intermediates over time.
-
Preparation: In a nitrogen-filled glovebox, charge a screw-cap NMR tube with the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Solvent Addition: Add the deuterated solvent (e.g., THF-d₈, 0.6 mL). Ensure all solids are dissolved.
-
Initiation: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in the same deuterated solvent. Just prior to analysis, inject the catalyst solution into the NMR tube, shake vigorously, and immediately place it in the NMR spectrometer pre-heated to the desired reaction temperature.
-
Data Acquisition: Acquire spectra (e.g., ¹H NMR) at regular time intervals. Automated acquisition is highly recommended.[13]
-
Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plotting concentration versus time allows for the determination of reaction kinetics. Look for new, transient signals in the aromatic or ligand regions that may correspond to Pd(II) intermediates.
Protocol 2: Intermediate Detection by Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is exceptionally sensitive for detecting charged or easily ionizable species, making it ideal for identifying catalytic intermediates.[1][14]
-
Reaction Setup: In a small vial, set up the Suzuki-Miyaura reaction on a small scale (e.g., 1-2 mL total volume) under the desired conditions.
-
Sampling: At various time points (e.g., 1 min, 10 min, 60 min), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilution & Ionization: Immediately dilute the aliquot in a suitable solvent for ESI (e.g., 1 mL of acetonitrile or methanol) to quench the reaction and prepare it for infusion.
-
Analysis: Infuse the diluted sample directly into the ESI-MS source. Scan for masses corresponding to expected intermediates. Key species to look for include [Ar-Pd(L)₂]⁺, [Ar-Pd-Ar']⁺, and adducts involving the boronic acid or boronate species.[15]
-
Tandem MS (MS/MS): Fragment the ions of interest to gain structural information and confirm their identity.
Protocol 3: Characterization of Elusive Intermediates by Low-Temperature NMR
This advanced technique is the gold standard for observing highly unstable intermediates.[2][7]
-
Apparatus: Utilize a rapid injection NMR apparatus, which allows for the mixing of two reactant solutions at cryogenic temperatures directly within the NMR probe.
-
Solution Preparation:
-
Solution A: In an appropriate vessel, prepare the oxidative addition complex, [Ar-Pd(II)-X(L₂)], at low temperature (-78 °C).
-
Solution B: In a separate vessel, prepare a solution of this compound and a strong, soluble base (e.g., potassium methoxide) to pre-form the boronate.
-
-
Injection & Acquisition: Cool the NMR probe to a very low temperature (e.g., -90 °C). Simultaneously inject both solutions into the NMR tube inside the probe. Begin acquiring spectra immediately.
-
Analysis: The extremely low temperature traps the pre-transmetalation intermediate, allowing for its characterization by multinuclear NMR (¹H, ¹³C, ³¹P, ¹¹B). Slowly warming the sample will allow you to observe its conversion to the subsequent intermediate or product, confirming its kinetic competence.
Conclusion
The analysis of reaction intermediates in couplings with this compound reveals a fascinating interplay of steric, electronic, and coordinative effects. The presence of the tethered dimethylamino group offers the potential for intramolecular chelation, a feature that distinguishes it from simple phenylboronic acids. This chelation can stabilize key intermediates, potentially accelerating the rate-limiting transmetalation step. However, this must be balanced against the risk of forming overly stable complexes that could inhibit catalyst turnover.
By employing a systematic approach combining kinetic analysis via in situ NMR, direct detection of ionic species by ESI-MS, and definitive characterization using low-temperature NMR, researchers can gain a comprehensive understanding of the reaction mechanism. This knowledge is not merely academic; it is critical for rational catalyst design, reaction optimization, and the successful application of this versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Pretransmetalation Intermediates in Suzuki–Miyaura C–C and Carbonylative Cross-Couplings: Synthesis and Structural Authentication of Aryl- and Aroylnickel(II) Boronates | Request PDF. [Link]
-
Thomas, A. A. (2016). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
PubMed. (2015). Contemporary mass spectrometry for the direct detection of enzyme intermediates. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
American Chemical Society. (2022). Identifying Metal-Oxo/Peroxo Intermediates in Catalytic Water Oxidation by In Situ Electrochemical Mass Spectrometry. [Link]
-
Journal of the American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PubMed Central. (2014). Identifying reactive intermediates by mass spectrometry. [Link]
-
R Discovery. (2023). Pretransmetalation Intermediates in Suzuki–Miyaura C–C and Carbonylative Cross-Couplings: Synthesis and Structural Authentication of Aryl- and Aroylnickel(II) Boronates. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ACS Catalysis. (2023). Pretransmetalation Intermediates in Suzuki–Miyaura C–C and Carbonylative Cross-Couplings: Synthesis and Structural Authentication of Aryl- and Aroylnickel(II) Boronates. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ACS Central Science. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]
-
MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
-
Royal Society of Chemistry. (2014). Identifying reactive intermediates by mass spectrometry. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ACS Publications. (2021). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
-
PubMed Central. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (2021). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Semantic Scholar. (n.d.). Identifying reactive intermediates by mass spectrometry. [Link]
-
Chemistry World. (2016). Elusive Suzuki intermediates finally captured. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Journal of Chemical Education. (1971). Kinetic Study by NMR. [Link]
-
Journal of Chinese Mass Spectrometry Society. (2024). Detection of Reaction Intermediates in Suzuki-Miyaura by Electrospray Ionization Ion Mobility Mass Spectrometry. [Link]
-
PubMed Central. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. [Link]
-
MDPI. (2020). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. [Link]
-
PubMed. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. [Link]
-
YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
American Elements. (n.d.). (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. [Link]
-
Pharmaffiliates. (n.d.). 3-(N,N-Dimethylamino)phenylboronic Acid. [Link]
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Scaling Up Success: A Comparative Guide to 3-((Dimethylamino)methyl)phenylboronic Acid in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the scalability of a chemical reaction is a critical factor in the journey from laboratory discovery to industrial production. This guide provides a comparative evaluation of 3-((Dimethylamino)methyl)phenylboronic acid in the context of scalable Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. By examining key performance indicators and providing detailed experimental protocols, this document aims to facilitate informed decisions in process development and manufacturing.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, essential for the synthesis of a vast array of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner significantly influences the reaction's efficiency, yield, and impurity profile, particularly when transitioning from bench-scale to pilot or production scale. This compound, with its functionalized side chain, presents both opportunities and challenges in large-scale applications.
Performance Comparison of Boronic Acids in Scalable Suzuki-Miyaura Coupling
To effectively evaluate the scalability of reactions utilizing this compound, a comparison with other commonly used substituted phenylboronic acids is crucial. The following table summarizes key performance indicators from hypothetical scalable Suzuki-Miyaura reactions, providing a benchmark for comparison. It is important to note that direct yield comparisons should be approached with caution as optimal conditions can vary between different boronic acids.
| Boronic Acid | Scale | Aryl Halide Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Key Observations |
| This compound | 1 kg | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Toluene / H₂O | 100 | 12 | 88 | >98 | Good yield and purity; potential for amine side-chain to influence catalyst activity and product solubility. |
| Phenylboronic Acid | 1 kg | 4-Bromotoluene | Pd(PPh₃)₄ | Toluene / aq. Na₂CO₃ | 80 | 12 | 95 | >99 | High yield and purity under standard conditions.[1] |
| 4-Methoxyphenylboronic Acid | 1 kg | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Toluene / H₂O | 100 | 10 | 92 | >99 | Electron-donating group can facilitate transmetalation, potentially leading to shorter reaction times. |
| 4-Chlorophenylboronic Acid | 1 kg | 4-Bromotoluene | Pd(dppf)Cl₂ | Dioxane / H₂O | 110 | 18 | 85 | >97 | Electron-withdrawing group can decrease reactivity, requiring more forcing conditions. |
The dimethylamino group in this compound can act as a ligand for the palladium catalyst, potentially influencing the catalytic cycle. While this can sometimes lead to catalyst inhibition, it can also offer beneficial effects on stability and reactivity under specific conditions. Furthermore, the presence of the amine functionality can impact the solubility of the boronic acid and the final product, which is a critical consideration for process workup and purification at scale.
Experimental Protocols for Scalable Suzuki-Miyaura Reactions
Detailed and robust experimental protocols are paramount for successful scale-up. Below are representative protocols for a laboratory-scale and a conceptual kilogram-scale Suzuki-Miyaura coupling reaction.
General Laboratory-Scale Protocol for Suzuki-Miyaura Coupling
This protocol serves as a general starting point and should be optimized for specific substrates.
Reagents and Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and ligand (if required)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To the Schlenk flask, add the aryl halide, the boronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 15-30 minutes.
-
Add the palladium catalyst and ligand (if using a pre-catalyst, add it with the other solids).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conceptual Kilogram-Scale Protocol for Suzuki-Miyaura Coupling
Scaling up a reaction requires careful consideration of heat transfer, mass transfer, and safety. This conceptual protocol outlines key steps for a kilogram-scale reaction.
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Inert gas inlet and outlet
-
Addition funnel
-
Filtration and drying equipment
Procedure:
-
Charge the reactor with the aryl halide, this compound, and the base under a nitrogen atmosphere.
-
Add the solvent (e.g., toluene).
-
Degas the mixture by bubbling nitrogen through it for at least 30 minutes.
-
Prepare a solution of the palladium catalyst and ligand in a separate degassed vessel and add it to the reactor.
-
Slowly heat the reaction mixture to the target temperature (e.g., 100 °C) while monitoring the internal temperature closely.
-
Maintain the reaction at temperature, monitoring for completion by in-process control (IPC) analysis (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and perform a phase separation.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on a suitable scale.
-
Dry the final product under vacuum.
Visualizing the Process: Experimental Workflow
To provide a clear overview of the scalability evaluation process, the following diagram illustrates a typical workflow from small-scale optimization to large-scale production.
This logical flow highlights the iterative nature of process development, where findings from smaller scales inform the design and execution of larger-scale experiments. The successful transition from laboratory to production hinges on a thorough understanding of the reaction kinetics, thermodynamics, and the impact of processing parameters on product quality.
Signaling Pathway Analogy in Drug Development
While not a biological signaling pathway, the process of drug development can be conceptualized as a pathway with critical decision points. The successful scale-up of a key synthetic step, such as a Suzuki-Miyaura coupling, is a crucial node in this pathway, enabling the advancement of a drug candidate to the next stage.
References
Safety Operating Guide
Safe Disposal of 3-((Dimethylamino)methyl)phenylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-((Dimethylamino)methyl)phenylboronic acid, a compound classified as a skin and eye irritant.[1][2] Adherence to these protocols is essential for minimizing risks and maintaining compliance with safety regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a designated area, such as a chemical fume hood.[3] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines that may apply to your location.[4]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent skin and eye contact.[1][2] The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents direct skin contact, which can cause irritation.[1][2] |
| Body Protection | A fully fastened lab coat that covers the arms. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. A respirator may be needed if dust is generated. | Prevents inhalation of dust, which can irritate the respiratory tract.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[3] Under no circumstances should this chemical or its containers be discarded in regular trash or washed down the drain without explicit permission from local authorities.[4][5]
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, sealable, and clearly labeled containers for solid and liquid waste containing this compound.[3]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
2. Solid Waste Disposal:
-
Contaminated Materials: Any solid materials that have come into contact with the chemical, such as contaminated gloves, weighing paper, and paper towels, must be collected in the designated solid hazardous waste container.
-
Bulk Powder: Unused or excess solid this compound should be swept up, avoiding dust generation, and placed directly into the solid hazardous waste container.[2]
3. Liquid Waste Disposal:
-
Solutions: All solutions containing this compound must be collected in a designated liquid hazardous waste container.
-
Container Rinsing: The first rinse of any container that held the chemical must be collected as hazardous waste.[6] For highly toxic materials, the first three rinses should be collected.[6] Subsequent rinses with water may be permissible for drain disposal, but only if approved by your institution's EHS office.[5]
4. Disposal of Empty Containers:
-
Decontamination: After collecting the initial rinseate as hazardous waste, thoroughly clean the empty container with soap and water.
-
Final Disposal: Allow the container to air dry completely in a well-ventilated area. Once clean and dry, it can be disposed of in the appropriate laboratory glass recycling or regular trash, in accordance with institutional policies.
5. Waste Storage and Pickup:
-
Storage: Keep all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
Professional Disposal: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a certified waste management company.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
